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  • Product: 5-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 860205-48-7

Core Science & Biosynthesis

Foundational

Regioisomeric Profiling and Synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Whitepaper

Executive Summary In the pharmaceutical manufacturing of 4-aminoquinoline antimalarial and anti-inflammatory drugs (such as chloroquine and hydroxychloroquine), the control of regioisomeric impurities is a critical regul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical manufacturing of 4-aminoquinoline antimalarial and anti-inflammatory drugs (such as chloroquine and hydroxychloroquine), the control of regioisomeric impurities is a critical regulatory requirement. 5-Chloro-4-hydroxyquinoline-3-carboxylic acid emerges as the primary structural isomer and a critical impurity during the classic Gould-Jacobs synthesis of the 7-chloro pharmacophore[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. We will dissect the mechanistic causality behind the formation of this specific isomer, detail a self-validating experimental workflow for its isolation, and establish its physicochemical profile. This guide is designed for drug development professionals who require high-purity reference standards for ICH-compliant impurity profiling.

Physicochemical Properties

Understanding the baseline quantitative data of the 5-chloro isomer is essential for chromatographic separation and structural elucidation. The structural proximity of the chlorine atom at the C5 position to the C4-hydroxyl (or oxo, in its tautomeric form) group significantly alters its hydrogen-bonding network compared to the 7-chloro isomer.

Table 1: Quantitative and Chemical Data Summary

PropertyValue
Chemical Name 5-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS Registry Number 860205-48-7[3][4]
Molecular Formula C10H6ClNO3[4]
Molecular Weight 223.61 g/mol [4]
Typical Purity (Commercial) ≥ 98.0%
Pharmacological Role Regioisomeric Impurity / Analytical Reference Standard[2]

Mechanistic Causality: The Gould-Jacobs Regioselectivity

The synthesis of the quinoline core typically relies on the Gould-Jacobs reaction , which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization[1].

When utilizing 3-chloroaniline as the starting material, the meta-substituted chlorine atom presents a distinct regiochemical dilemma. During the thermal cyclization of the intermediate diethyl (3-chloroanilino)methylenemalonate, ring closure via electrophilic aromatic substitution can occur at two distinct positions on the aromatic ring:

  • Para to the chlorine (C6 attack): Yields the thermodynamically and kinetically favored 7-chloro-4-hydroxyquinoline scaffold (the desired API intermediate)[1].

  • Ortho to the chlorine (C2 attack): Yields the sterically hindered 5-chloro-4-hydroxyquinoline derivative[1].

Causality of Isomerization: The formation of the 5-chloro isomer is driven by the competing resonance (+M) and inductive (-I) effects of the chlorine atom. While steric hindrance at the ortho position suppresses the yield of the 5-chloro isomer, the high temperatures required for cyclization (~250 °C) provide sufficient thermal energy to overcome this activation barrier, resulting in a persistent 5-chloro byproduct that must be purged from the reaction stream[1][2].

GouldJacobs A 3-Chloroaniline + EMME B Condensation (-EtOH, 120°C) A->B C Anilinomethylenemalonate B->C D Thermal Cyclization (Diphenyl ether, 250°C) C->D E 7-Chloro Ester (Major Isomer) D->E para-attack (Favored) F 5-Chloro Ester (Minor Isomer) D->F ortho-attack (Hindered) G Saponification & Acidification E->G F->G H 7-Chloro-4-hydroxyquinoline -3-carboxylic acid G->H I 5-Chloro-4-hydroxyquinoline -3-carboxylic acid G->I

Regioselectivity in the Gould-Jacobs synthesis of chloroquine precursors.

Experimental Methodology: Synthesis and Isolation

To obtain pure 5-Chloro-4-hydroxyquinoline-3-carboxylic acid as an analytical reference standard, one must synthesize the isomeric mixture and employ targeted separation techniques[2]. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reliability.

Step 1: Condensation and Thermal Cyclization
  • Condensation: Combine 1.0 equivalent of 3-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture to 100–120 °C for 2 hours.

    • Causality: The slight excess of EMME ensures complete consumption of the aniline.

    • Self-Validation: Monitor the distillation of ethanol. The reaction is complete when ethanol ceases to evolve.

  • Cyclization: Dropwise, add the crude anilinomethylenemalonate intermediate into a reaction vessel containing diphenyl ether (Dowtherm A) pre-heated to a vigorous boil (250–260 °C)[1]. Maintain heating for 1 hour.

    • Causality: The extreme temperature is strictly required to overcome the activation energy barrier of the deactivated aromatic ring. The dropwise addition prevents dangerous exothermic runaway and minimizes polymerization.

  • Precipitation: Cool the mixture to room temperature and dilute with hexane. Filter the precipitated solid, which contains a mixture of ethyl 7-chloro and ethyl 5-chloro-4-hydroxyquinoline-3-carboxylates[1].

Step 2: Saponification and Isomer Separation
  • Hydrolysis: Suspend the mixed esters in a 10% aqueous NaOH solution. Reflux until the solid completely dissolves (approx. 2-3 hours)[1].

    • Self-Validation: Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the high-Rf ester spot confirms complete saponification.

  • Acidification: Cool the solution and carefully acidify with concentrated HCl to pH 3. Collect the precipitated mixed carboxylic acids via filtration[1].

  • Fractional Isolation: The 5-chloro isomer is separated from the 7-chloro isomer via liquid-phase separation and fractional crystallization from hot ethanol/acetic acid mixtures, exploiting the differential solubility caused by the steric bulk of the C5-chlorine[2]. For ultra-high purity (>99.5%), preparative HPLC is utilized[2].

Workflow N1 Crude Isomer Mixture (5-Cl & 7-Cl Acids) N2 Alkaline Dissolution (NaOH, pH > 12) N1->N2 Solubilization N3 Selective Precipitation (HCl Titration) N2->N3 pH Adjustment N4 Fractional Crystallization (EtOH/AcOH) N3->N4 Enrichment N5 Pure 5-Chloro Isomer (HPLC >99%) N4->N5 Isolation

Workflow for the isolation and purification of the 5-chloro regioisomer.

Analytical Characterization and Impurity Control

Once isolated, the 5-chloro-4-hydroxyquinoline-3-carboxylic acid must be rigorously characterized to serve as an impurity control standard[2].

  • HPLC-UV: The 5-chloro isomer typically exhibits a slightly different retention time compared to the 7-chloro isomer on a reverse-phase C18 column due to variations in dipole moment and pKa.

  • 1H-NMR Spectroscopy: The definitive structural proof relies on the aromatic proton coupling patterns. The 7-chloro isomer displays a characteristic isolated proton at C8 (singlet or finely split doublet), whereas the 5-chloro isomer displays a distinct continuous spin system (e.g., an AMX or ABC pattern depending on the exact electronic environment) for the protons at C6, C7, and C8, confirming the ortho-relationship of the cyclization relative to the chlorine atom.

By utilizing this isolated 5-chloro compound as a reference standard, pharmaceutical manufacturers can accurately quantify the regioisomeric purity of their 7-chloroquinoline intermediates, ensuring compliance with stringent regulatory thresholds for drug safety[2].

References

  • ChemWhat. "5-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS#: 860205-48-7." ChemWhat Database. Available at:[Link]

  • Chemikart. "5-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." Chemikart Product Listings. Available at:[Link]

  • Google Patents. "CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound." Google Patents.

Sources

Exploratory

The Therapeutic Potential of 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 4-hydroxyquinoline-3-carboxylic acid scaffold—often represented in its...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-hydroxyquinoline-3-carboxylic acid scaffold—often represented in its tautomeric 4-oxo-1,4-dihydroquinoline form (quinolone)—is one of the most privileged structures in medicinal chemistry. While the 7-chloro derivatives have historically dominated the landscape as precursors to antimalarials (e.g., chloroquine) and broad-spectrum fluoroquinolones, the 5-chloro-4-hydroxyquinoline-3-carboxylic acid regioisomer presents a distinct, underexplored chemical space.

Often isolated as a challenging byproduct during the Gould-Jacobs synthesis of 7-chloro analogues[1], the 5-chloro substitution introduces unique steric hindrance and electronegative pull adjacent to the 4-hydroxy/4-oxo moiety. This structural nuance fundamentally alters the pKa of the 3-carboxylic acid and modulates the bidentate chelation geometry of the scaffold. This whitepaper dissects the mechanistic causality behind these derivatives, exploring their applications across oncology, infectious disease, and metabolic disorders, while providing self-validating protocols for their synthesis and evaluation.

Structural Biology & Mechanistic Causality

The Bidentate Chelation Motif

The therapeutic versatility of 4-hydroxyquinoline-3-carboxylic acids stems from the spatial arrangement of the 4-oxo (or 4-hydroxy) and 3-carboxylic acid groups. This configuration acts as a potent bidentate ligand capable of chelating divalent metal cations (such as Mg²⁺ or Mn²⁺).

  • Infectious Disease: In bacterial DNA gyrase and topoisomerase IV, this metal-chelation complex bridges the drug to the enzyme-DNA cleavage complex, arresting DNA replication[2]. Similarly, in HIV-1 integrase, the same pharmacophore coordinates with Mg²⁺ in the enzyme's active site to halt viral integration[3].

  • Steric Impact of the 5-Chloro Group: Placing a bulky, electron-withdrawing chlorine atom at the C5 position restricts the rotational freedom of the 4-oxo group and alters the electron density of the chelation pocket. This can be leveraged to design second-generation inhibitors that overcome target-site mutations (e.g., fluoroquinolone resistance).

pKa Modulation and Tumor Microenvironment Targeting

A critical challenge in oncology is achieving selective drug accumulation in malignant tissues. 2-substituted quinoline-3-carboxylic acid derivatives have demonstrated potent antiproliferative activity[4]. By utilizing the 5-chloro substituent, medicinal chemists can fine-tune the pKa of the 3-carboxylic acid. Because solid tumors exhibit an acidic extracellular microenvironment (pH 6.5–6.9) compared to normal tissue (pH 7.4), tuning the pKa ensures the drug remains in a lipophilic, unionized state within the tumor bed. This drives passive cellular absorption selectively into cancer cells, minimizing systemic toxicity[4].

MOA A 5-Cl-4-OH-Quinoline-3-COOH (Unionized in Acidic pH) B Selective Cellular Penetration (Tumor Microenvironment) A->B Lipophilic Shift (pKa driven) C Metal Ion Chelation (Mg2+ / Mn2+ Coordination) B->C Scaffold Activation D Enzyme Active Site Binding (Gyrase / Integrase) C->D Bidentate Complexation E Target Arrest & Apoptosis / Death D->E Catalytic Inhibition

Mechanism of target enzyme inhibition and selective cellular penetration.

Quantitative Landscape of Quinoline-3-Carboxylic Acids

The functionalization of the quinoline-3-carboxylic acid core yields a diverse array of biological activities. The table below summarizes the quantitative metrics of various derivatives across different therapeutic targets, highlighting the scaffold's adaptability.

Compound Class / DerivativePrimary Target / ApplicationKey Quantitative MetricReference
4-Hydroxyquinoline-3-carboxylic acids 5-HT3 Receptor Antagonism (IBS) Ki​ = 1.5 – 6.1 nM[5]
Quinoline-3-carboxamides CETP Inhibition (Cardiovascular)Up to 80.1% Inhibition[6]
1-Trifluoromethyl-4-quinolones DNA Gyrase (Antibacterial)MIC < 1.23 µg/mL (S. aureus)[2]
2-Styrylquinoline-3-carboxylates Antiproliferative (Oncology)Enhanced tumor absorption via pKa shift[4]

Experimental Workflows & Self-Validating Protocols

To harness the therapeutic potential of 5-chloro-4-hydroxyquinoline-3-carboxylic acid, rigorous synthesis and validation protocols must be established. The following methodologies are designed as self-validating systems, ensuring that each step provides analytical checkpoints to confirm causality and structural integrity.

Protocol 1: Synthesis via Modified Gould-Jacobs Reaction

The synthesis of the 5-chloro core requires careful thermal management and regioisomer separation, as the cyclization of 3-chloroaniline inherently produces a mixture of 5-chloro and 7-chloro isomers[1].

Step-by-Step Methodology:

  • Condensation: Combine 1.0 equivalent of 3-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (DEMM) in a round-bottom flask. Heat on a steam bath for 1 hour, allowing the ethanol byproduct to distill off. Causality: The removal of ethanol drives the equilibrium toward the formation of the intermediate enamine.

  • Thermal Cyclization: Dissolve the enamine intermediate in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to 250°C for 30–45 minutes. Causality: High thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution, facilitating ring closure[7].

  • Regioisomer Separation: Cool the mixture to precipitate the crude esters. Separate the highly soluble 5-chloro isomer from the less soluble 7-chloro isomer using fractional crystallization in boiling ethanol, followed by silica gel chromatography if necessary[1]. Validation: Confirm isomer purity via ¹H-NMR (focusing on the coupling constants of the aromatic protons at C6, C7, and C8).

  • Saponification: Reflux the isolated ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate in 10% aqueous NaOH until the solid completely dissolves. Causality: Base-catalyzed hydrolysis cleaves the ester. Using a co-solvent like ethanol can mitigate solubility issues[1].

  • Precipitation: Cool the mixture and acidify carefully with concentrated HCl until the solution is acidic to Congo red paper. Filter, wash with distilled water, and recrystallize the final 5-chloro-4-hydroxyquinoline-3-carboxylic acid[1].

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

To validate the biological activity of synthesized derivatives, a DNA supercoiling assay is employed to measure the inhibition of DNA gyrase.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (titrated from 0.1 to 100 µM) in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.

  • Incubation: Incubate the mixture at 37°C for 30 minutes. Causality: This allows the enzyme to attempt ATP-dependent negative supercoiling of the relaxed plasmid, which will be halted if the compound successfully chelates the active site Mg²⁺.

  • Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS).

  • Electrophoresis & Analysis: Resolve the DNA topoisomers on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide. Validation: The IC₅₀ is determined by quantifying the disappearance of the supercoiled DNA band relative to the vehicle control, validating the compound's target engagement.

Workflow S1 Gould-Jacobs Condensation S2 Thermal Cyclization (>200°C) S1->S2 -EtOH S3 Regioisomer Separation (5-Cl) S2->S3 Ring Closure S4 Ester Hydrolysis (NaOH Saponification) S3->S4 Purification S5 In Vitro Validation (Gyrase Assay) S4->S5 Target Screening

Step-by-step workflow for the synthesis and validation of quinoline derivatives.

Conclusion

The 5-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is far more than a synthetic byproduct; it is a highly tunable pharmacophore with profound therapeutic potential. By understanding the causality of its bidentate chelation motif and the pKa-shifting power of the 5-chloro substituent, researchers can rationally design next-generation therapeutics targeting resistant bacterial strains, viral integrases, and acidic tumor microenvironments. Strict adherence to self-validating synthetic and analytical protocols ensures the integrity and reproducibility required to advance these compounds through the drug discovery pipeline.

References

  • BenchChem. Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
  • National Institutes of Health (PMC). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors.
  • EurekaSelect. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • ACS Publications. Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors.
  • PubMed. 5-HT3 receptor antagonists. 3. Quinoline derivatives which may be effective in the therapy of irritable bowel syndrome.
  • ResearchGate. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent.
  • ACS Publications. Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor.

Sources

Foundational

5-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS number and identifiers

Title: Engineering the Quinolone Scaffold: A Technical Guide to 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid Executive Summary In the landscape of rational drug design, the quinolone and hydroxyquinoline scaffolds are p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Quinolone Scaffold: A Technical Guide to 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary

In the landscape of rational drug design, the quinolone and hydroxyquinoline scaffolds are privileged structures, serving as the foundational pharmacophores for broad-spectrum antibiotics, antimalarials, and selective kinase inhibitors. While the 7-chloro-substituted analogs (e.g., precursors to chloroquine and ciprofloxacin) dominate the literature, 5-Chloro-4-hydroxyquinoline-3-carboxylic acid represents a highly specialized, sterically distinct building block.

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and isolation of this specific regioisomer. This whitepaper deconstructs the physicochemical properties, mechanistic behavior, and field-proven synthetic protocols required to successfully generate and validate this compound.

Chemical Identity & Physicochemical Parameters

Before initiating any synthetic workflow, establishing strict analytical parameters is critical for downstream validation. The 5-chloro substitution introduces unique steric hindrance that alters both the compound's solubility profile and its NMR signature compared to its 7-chloro counterpart.

PropertyValue
Chemical Name 5-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS Number 860205-48-7[1]
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
SMILES Code O=C(C1=C(O)C2=C(Cl)C=CC=C2N=C1)O[2]
Major Tautomer 5-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Mechanistic Insights: Tautomerism and Target Chelation

To understand why this molecule is valuable, one must understand its mechanism of action at the target site. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone (4-oxo) forms.

In biological systems (such as the inhibition of bacterial DNA gyrase or topoisomerase IV), the 3-carboxylic acid and the 4-oxo group act in concert as a bidentate ligand. They chelate divalent metal ions (typically Mg²⁺) anchored within the enzyme's active site. The addition of the 5-chloro group provides significant steric bulk projecting directly over the chelation plane, which can be leveraged to restrict the binding conformation or improve metabolic stability against oxidative degradation.

Chelation Mg Mg2+ Ion (Enzyme Pocket) O4 4-Oxo/Hydroxy Group O4->Mg Chelation O3 3-Carboxylate Group O3->Mg Chelation Core 5-Chloroquinolone Scaffold Core->O4 Core->O3

Pharmacophoric chelation model of the quinolone core with divalent metal ions in enzyme pockets.

Synthetic Architecture: The Regioselectivity Challenge

The industry standard for synthesizing quinoline-3-carboxylic acids is the Gould-Jacobs reaction (Benchchem[3]). However, synthesizing the 5-chloro isomer presents a notorious regioselectivity challenge.

When starting from 3-chloroaniline, the intermediate anilidomethylenemalonate undergoes a 6π-electrocyclization. Because the chlorine atom is in the meta position of the aniline ring, cyclization can occur at two different carbon atoms:

  • The para position (C-6 cyclization): Sterically unhindered, yielding the 7-chloro isomer (Major product).

  • The ortho position (C-2 cyclization): Sterically hindered by the adjacent chlorine, yielding the 5-chloro isomer (Minor product)[3].

Understanding this causality is crucial: you are intentionally isolating the thermodynamically and kinetically disfavored minor product.

G A 3-Chloroaniline + EMME B Anilinomethylene malonate A->B -EtOH C Thermal Cyclization (>250°C) B->C D Ethyl 5-chloro-4-hydroxy quinoline-3-carboxylate C->D C-2 cyclization E Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate C->E C-6 cyclization F Saponification (NaOH) D->F G 5-Chloro-4-hydroxyquinoline -3-carboxylic acid F->G HCl (pH ~3)

Gould-Jacobs pathway illustrating regioselective bifurcation yielding the 5-chloro isomer.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints.

Step 1: Condensation
  • Procedure: Combine 1.0 equivalent of 3-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture to 110°C for 1–2 hours.

  • Causality: Heat drives the elimination of ethanol, forcing the equilibrium toward the formation of the enamine intermediate (diethyl 2-((3-chlorophenylamino)methylene)malonate).

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the aniline starting material.

Step 2: Thermal Electrocyclization
  • Procedure: Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A (or diphenyl ether). Heat vigorously to 250–260°C for 1 hour[3].

  • Alternative approach: To avoid extreme temperatures, researchers can utilize Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) at 80–100°C to catalyze the cyclization via a controlled acidic environment (MDPI[4]).

  • Causality: High thermal energy (or strong Lewis/Brønsted acid catalysis) is required to overcome the activation barrier of the intramolecular ring closure.

  • Validation Checkpoint: LC-MS will reveal two distinct peaks with the same m/z corresponding to the ethyl esters of the 5-chloro and 7-chloro isomers.

Step 3: Saponification
  • Procedure: Isolate the mixed ester precipitate. Suspend it in a 10% (w/v) aqueous sodium hydroxide solution and reflux for 2 hours.

  • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester, forming the highly water-soluble sodium salt of the carboxylic acid, allowing non-polar organic impurities to be washed away.

Step 4: Acidification and Regioisomer Resolution
  • Procedure: Cool the aqueous layer and carefully acidify with concentrated HCl until the solution reaches pH ~3 (acidic to Congo red paper)[3]. Collect the precipitated mixture.

  • Resolution: Because the 5-chloro isomer is the minor product, standard recrystallization will heavily favor the 7-chloro isomer. To isolate pure 5-Chloro-4-hydroxyquinoline-3-carboxylic acid, subject the mixture to Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analytical Characterization

To definitively prove you have isolated the 5-chloro isomer rather than the 7-chloro isomer, rely on ¹H NMR spectroscopy (typically in DMSO-d6):

  • 7-Chloro Isomer (Major): The protons on the carbocyclic ring (H-5, H-6, H-8) will exhibit a distinct meta-coupling between H-5 and H-8 (typically J ≈ 2.0 Hz).

  • 5-Chloro Isomer (Target): The protons (H-6, H-7, H-8) form a contiguous three-spin system. You will observe an ortho-coupled doublet for H-8, an ortho-coupled doublet for H-6, and a triplet (or doublet of doublets) for H-7. The absence of a meta-coupled isolated proton definitively confirms the 5-chloro substitution pattern.

References

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules. Available at:[Link]

Sources

Exploratory

The Solubility Profile of 5-Chloro-Substituted Quinoline Carboxylic Acids: A Comprehensive Technical Guide

Executive Summary In drug development and materials science, quinoline carboxylic acids (QCAs) represent a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, antimalarials, and dihydrooro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, quinoline carboxylic acids (QCAs) represent a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. However, as a Senior Application Scientist, I frequently observe that the introduction of a 5-chloro substituent to the quinoline core drastically alters the molecule's physicochemical landscape. This structural modification routinely introduces severe solubility bottlenecks during in vitro assays and formulation. This whitepaper deconstructs the mechanistic drivers behind the solubility of 5-chloro-substituted QCAs and provides field-proven, self-validating protocols to accurately measure and optimize their solubility profiles.

Mechanistic Drivers of Solubility in 5-Chloro-QCAs

To predict and manipulate the solubility of 5-chloro-QCAs, one must understand the interplay between the molecule's ionizable centers and the distinct electronic effects of the halogen substituent.

The Zwitterionic Paradox and pH-Dependency

QCAs possess a basic quinoline nitrogen (typically pKa ~4.0–5.0) and an acidic carboxylic acid moiety (typically pKa ~1.0–3.5)[2]. This dual nature results in a highly pH-dependent solubility profile governed by speciation[3]:

  • Low pH (< pKa1): The carboxylic acid is protonated (neutral), and the quinoline nitrogen is protonated (cationic). The molecule exhibits moderate aqueous solubility due to the positive charge.

  • Intermediate pH (pKa1 < pH < pKa2): The molecule exists primarily in a zwitterionic or neutral state. Strong intermolecular hydrogen bonding and ionic interactions within the crystal lattice lead to the lowest possible aqueous solubility.

  • High pH (> pKa2): The carboxylic acid is deprotonated (anionic), and the quinoline nitrogen is neutral. This state yields the highest aqueous solubility, a property often exploited by formulating these compounds as sodium or potassium salts[1].

G A Cationic Form (pH < pKa1) Moderate Solubility B Zwitterionic / Neutral Form (pKa1 < pH < pKa2) Lowest Aqueous Solubility A->B Deprotonation of -COOH C Anionic Form (pH > pKa2) Highest Aqueous Solubility B->C Deprotonation of Quinoline NH+

Caption: pH-dependent speciation of 5-chloro-quinoline carboxylic acids affecting solubility.

The 5-Chloro Electronic and Steric Effect

The addition of a chlorine atom at the 5-position introduces significant lipophilicity (increasing the calculated LogP) and alters the electron density of the quinoline ring[1]. Chlorine acts as an electron-withdrawing group via induction but can donate electrons via resonance. Crucially, the 5-chloro substitution strengthens the crystal lattice energy through intermolecular halogen bonding. This thermodynamic barrier severely limits aqueous hydration while simultaneously enhancing solubility in moderately polar, halogen-compatible organic solvents like chloroform[4][5].

Quantitative Solubility Profile

Because empirical data for novel 5-chloro-QCA derivatives varies based on exact substitution patterns (e.g., 3-carboxylic vs. 4-carboxylic acid positioning), we can establish a highly reliable predictive baseline by analyzing structurally analogous chloro-substituted quinolines (like Quinclorac and Brequinar analogs)[4][6].

Solvent / MediaTemperatureApparent SolubilityMechanistic Rationale
Water (pH 7.0) 20 °C< 0.10 mg/mLHigh crystal lattice energy and lipophilicity of the 5-chloro group drive poor aqueous hydration[1][6].
Water (pH > 8.5) 25 °C> 5.0 mg/mLDeprotonation of the carboxylic acid forms a highly soluble carboxylate anion[3].
Chloroform (CHCl₃) 25 °C~ 25 mg/mLFavorable dispersive interactions between the halogenated solvent and the 5-chloroquinoline core[4].
Methanol / Ethanol 25 °C2 - 5 mg/mLModerate solubility driven by hydrogen bonding with the carboxylic acid moiety[5][6].
DMSO 25 °C> 50 mg/mLStrong dipole-dipole interactions disrupt the QCA crystal lattice efficiently.

Note: The presence of physiological serum electrolytes (e.g., NaCl in assay buffers) can reduce the aqueous solubility of QCAs by over 200-fold due to the common-ion effect and salting-out mechanisms[1].

Experimental Methodologies

To ensure scientific integrity, solubility must be determined using self-validating, thermodynamically sound protocols rather than rapid kinetic estimations (such as solvent-shift methods), which often overestimate solubility due to supersaturation.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures that the dissolution equilibrium is reached, providing the true thermodynamic solubility of the 5-chloro-QCA[4].

  • Preparation: Add an excess amount of the solid 5-chloro-QCA (e.g., 10 mg) to a borosilicate glass vial containing 1.0 mL of the target solvent (e.g., pH 7.4 PBS or Chloroform).

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent evaporation. Place it in a thermostatic shaker set to the target temperature (e.g., 25.0 ± 0.1 °C) and agitate at 300 RPM for 48 to 72 hours.

    • Causality Insight: A minimum of 48 hours is strictly required to overcome the high lattice energy of halogenated quinolines and ensure the system has reached a true thermodynamic equilibrium rather than a metastable state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: If filtering, discard the first 0.5 mL of the filtrate. This saturates the filter membrane's non-specific binding sites, preventing artificially low concentration readings.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a pre-established calibration curve.

G A Solid Compound (Excess 5-Cl-QCA) B Solvent Addition & pH Adjustment A->B C Thermostatic Shaking (48-72h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC-UV/LC-MS) D->E

Caption: Workflow for the experimental determination of thermodynamic compound solubility.

Protocol 2: pH-Solubility Profiling

Given the ionizable nature of QCAs, mapping the pH-solubility profile is mandatory for downstream formulation[3].

  • Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 10.0 in 1.0 pH unit increments.

  • Add excess 5-chloro-QCA to each buffer and equilibrate as described in Protocol 1.

  • Measure Final pH: Measure the pH of the supernatant after equilibration.

    • Causality Insight: The dissolution of the acidic QCA will consume buffer capacity and lower the solution's pH. The final, equilibrated pH must be recorded to plot the solubility profile accurately.

  • Quantify the dissolved concentration via LC-MS or HPLC-UV.

Formulation & Optimization Strategies

  • Salt Formation: Reacting the 5-chloro-QCA with a strong base (e.g., NaOH, KOH, or meglumine) to isolate the carboxylate salt. Because the pKa of the carboxylic acid is relatively low, salt formation is highly efficient and can increase aqueous solubility by orders of magnitude[1][3].

  • Nanosuspensions: For assays requiring the free acid form, reducing the particle size via wet milling or high-pressure homogenization increases the surface-area-to-volume ratio. This drastically enhances the dissolution rate without altering the thermodynamic solubility limit[3].

  • Co-solvency: Utilizing biocompatible co-solvents like PEG400 or DMSO (keeping final DMSO concentration ≤1% for in vitro cell assays) to disrupt the hydrophobic interactions driven by the 5-chloro group.

Sources

Foundational

The Dual Role of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid in Medicinal Chemistry: Regioisomeric Challenge and Synthetic Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In medicinal chemistry, the quinoline-3-carboxylic acid scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In medicinal chemistry, the quinoline-3-carboxylic acid scaffold is a privileged structure, serving as the pharmacophoric core for numerous antimalarial agents and fluoroquinolone antibiotics. During the classical synthesis of these derivatives, 5-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-48-7) frequently emerges as a challenging regioisomeric byproduct. However, modern drug discovery has repurposed this "undesired" isomer into a highly valuable, lead-like building block for novel therapeutics.

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic causality behind its formation, provide self-validating protocols for its isolation, and outline its utility in contemporary drug development.

Mechanistic Origins: The Gould-Jacobs Reaction

The primary route to substituted 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction [1]. This multi-step process involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization, ester hydrolysis, and optional decarboxylation.

The Regioselectivity Dilemma

When utilizing 3-chloroaniline as the starting material to synthesize the antimalarial precursor 7-chloro-4-hydroxyquinoline-3-carboxylic acid, the meta-substituted chlorine atom creates a regioselective bifurcation[2].

The cyclization step involves an electrophilic aromatic substitution. The meta-chloro group directs the cyclization to either the ortho or para position relative to the original amino group:

  • Para-Cyclization (Sterically Favored): Yields the desired 7-chloro isomer.

  • Ortho-Cyclization (Sterically Hindered): Yields the 5-chloro isomer (5-Chloro-4-hydroxyquinoline-3-carboxylic acid)[3].

Because the high temperatures required for cyclization (typically 250–260 °C in Dowtherm A) provide sufficient thermodynamic energy to overcome the steric hindrance at the ortho position, the 5-chloro isomer is formed in significant quantities, necessitating rigorous downstream separation[4].

G A 3-Chloroaniline C Condensation (100-120°C) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Anilinomethylenemalonate Intermediate C->D E Thermal Cyclization (Dowtherm A, 250°C) D->E F Ethyl 5-chloro-4-hydroxyquinoline -3-carboxylate E->F Cyclization at ortho-position G Ethyl 7-chloro-4-hydroxyquinoline -3-carboxylate E->G Cyclization at para-position H Hydrolysis (NaOH) & Acidification F->H G->H I 5-Chloro-4-hydroxyquinoline -3-carboxylic acid H->I J 7-Chloro-4-hydroxyquinoline -3-carboxylic acid H->J

Caption: Gould-Jacobs reaction pathway yielding 5-chloro and 7-chloro regioisomers.

Analytical Characterization & Leadlikeness

While historically viewed as an impurity, 5-Chloro-4-hydroxyquinoline-3-carboxylic acid possesses excellent physicochemical properties for drug discovery. In silico profiling confirms that the scaffold is free of Pan Assay Interference Structures (PAINS) and meets strict leadlikeness criteria[5].

Quantitative Data Summary

Table 1: Physicochemical & Leadlikeness Properties

PropertyValueSignificance in Drug Design
CAS Number 860205-48-7Unique identifier for the 5-chloro regioisomer.
Molecular Formula C10H6ClNO3Provides multiple vectors for derivatization.
Molecular Weight 223.61 g/mol Ideal fragment size (MW ≤ 350) for hit-to-lead optimization.
PAINS Alerts 0.0No risk of false-positive assay interference.
Structural Alerts (Brenk) 0.0Absence of toxicophores or reactive metabolites.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a specific analytical checkpoint to verify causality and prevent the propagation of errors through the synthetic sequence.

Step-by-Step Methodology

Step 1: Condensation

  • Combine 1.0 mole of 3-chloroaniline and 1.1 moles of EMME in a round-bottomed flask[6].

  • Heat the mixture on a steam bath (100–120 °C) for 1–2 hours.

  • Self-Validation Checkpoint: Monitor the reaction by the distillation of ethanol. The cessation of ethanol evolution confirms the quantitative formation of the anilinomethylenemalonate intermediate[4].

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat 1 L of Dowtherm A (or diphenyl ether) to a vigorous boil (approx. 250–260 °C)[2].

  • Slowly add the crude intermediate from Step 1. The high temperature is critical; if the temperature is too low, cyclization will stall, leaving unreacted intermediate[3].

  • Heat for 1 hour, then cool to room temperature. Collect the precipitated mixture of 5-chloro and 7-chloro ethyl esters by filtration. Wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent[2].

Step 3: Saponification (Hydrolysis)

  • Suspend the ester mixture in 10% aqueous sodium hydroxide[6].

  • Reflux vigorously until all solid ester dissolves (approximately 1 hour).

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf ester spot validates that hydrolysis is 100% complete[3].

Step 4: Acidification & Precipitation

  • Cool the saponification mixture and separate any residual oil.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid.

  • Self-Validation Checkpoint: Continue acidification until the solution is acidic to Congo red paper (pH < 3). This ensures the carboxylate is fully protonated, driving the complete precipitation of the carboxylic acids[6].

Step 5: Isomer Separation Separating the 5-chloro and 7-chloro isomers is achieved via fractional crystallization, taking advantage of their differential solubility in solvents like ethanol or acetic acid[3]. For high-throughput medicinal chemistry, preparative HPLC is recommended to isolate the pure 5-chloro-4-hydroxyquinoline-3-carboxylic acid.

Medicinal Chemistry Workflow

Once isolated, the 5-chloro isomer serves as a rigid, biologically active core. The C-3 carboxylic acid and C-4 hydroxyl groups are prime handles for amidation, esterification, or cross-coupling reactions to generate libraries targeting neglected tropical diseases and resistant bacterial strains.

Workflow S1 5-Chloro Isomer Isolation (Fractional Crystallization) S2 Scaffold Derivatization (C-3 Carboxyl / C-4 Hydroxyl) S1->S2 S3 In Vitro Screening (Antimicrobial / Antimalarial) S2->S3 S4 Lead Optimization (PAINS / Leadlikeness Check) S3->S4 S5 Preclinical Candidate Selection S4->S5

Caption: Hit-to-lead optimization workflow utilizing the 5-chloroquinoline scaffold.

References

  • BenchChem Technical Support. "Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem." BenchChem.
  • BenchChem Technical Support. "Optimization of 7-Chloroquinoline Synthesis - Benchchem." BenchChem.
  • Cambridge University Press. "Gould-Jacobs Reaction - Name Reactions in Organic Synthesis." Cambridge University Press.
  • Ambeed. "86-47-5 | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Chlorides." Ambeed.
  • Organic Syntheses. "4,7-dichloroquinoline - Organic Syntheses Procedure." Organic Syntheses.

Sources

Exploratory

pKa values and ionization behavior of quinoline-3-carboxylic acids

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Quinoline-3-Carboxylic Acids Introduction: The Critical Role of Ionization in Drug Efficacy Quinoline-3-carboxylic acids represent a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Quinoline-3-Carboxylic Acids

Introduction: The Critical Role of Ionization in Drug Efficacy

Quinoline-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their derivatives have been investigated for a range of biological activities, including as inhibitors of protein kinase CK2 and as antiproliferative agents.[1][2][3] The journey of a drug molecule from administration to its target site is profoundly influenced by its physicochemical properties. Among the most critical of these is its ionization state, which is dictated by the molecule's acid dissociation constants, or pKa values.

The pKa governs fundamental characteristics such as aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic (ADME) profile of a drug.[4] For quinoline-3-carboxylic acids, a bifunctional scaffold containing both an acidic carboxylic acid group and a basic quinoline nitrogen, this behavior is particularly complex. Understanding the interplay of these groups and how their ionization is affected by chemical substitution is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with optimized therapeutic potential.[1]

This guide provides an in-depth exploration of the ionization behavior of quinoline-3-carboxylic acids, the structural factors that modulate their pKa values, and the robust experimental methodologies used for their determination.

The Bifunctional Nature of Quinoline-3-Carboxylic Acid

Quinoline-3-carboxylic acid possesses two primary ionizable centers: the carboxylic acid (-COOH) group and the tertiary amine nitrogen within the quinoline ring system.

  • The Carboxylic Acid Group (pKa₁): This group is acidic and will donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • The Quinoline Nitrogen (pKa₂): The lone pair of electrons on the quinoline nitrogen makes it a weak base, capable of accepting a proton to form a positively charged quinolinium ion.

The interplay between these two groups means the molecule can exist in multiple ionization states—cationic, anionic, and neutral—depending on the pH of the surrounding environment. The neutral form itself can exist in equilibrium between a non-ionic species and a zwitterion, a molecule with both a positive and a negative charge but a net charge of zero.[5]

The diagram below illustrates the pH-dependent ionization equilibria for quinoline-3-carboxylic acid.

G Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Cation->Zwitterion +OH⁻ -H₂O (pKa₁) Zwitterion->Cation +H⁺ (pKa₁) Anion Anionic Form (High pH) Zwitterion->Anion +OH⁻ -H₂O (pKa₂) Anion->Zwitterion +H⁺ (pKa₂)

Caption: pH-dependent ionization equilibria of quinoline-3-carboxylic acid.

Structural Factors Influencing pKa Values

The precise pKa values are highly sensitive to the electronic environment of the ionizable groups. Substituents on the quinoline ring can significantly alter the acidity of the carboxylic acid and the basicity of the quinoline nitrogen through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the ring.

    • Effect on Carboxylic Acid (pKa₁): By withdrawing electron density, EWGs stabilize the negatively charged carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value).[6][7][8]

    • Effect on Quinoline Nitrogen (pKa₂): EWGs decrease the electron density on the nitrogen atom, making it less available to accept a proton. This reduces the basicity of the nitrogen (lowering its pKa).

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) push electron density into the ring.

    • Effect on Carboxylic Acid (pKa₁): By donating electron density, EDGs destabilize the carboxylate anion, making the carboxylic acid less acidic (i.e., raising its pKa value).[6]

    • Effect on Quinoline Nitrogen (pKa₂): EDGs increase the electron density on the nitrogen, making it a stronger base (raising its pKa).

The position of the substituent is also critical. The magnitude of these electronic effects diminishes with distance from the reaction center.[6]

Substituent TypeExampleEffect on Carboxylic Acid AcidityEffect on Quinoline Nitrogen Basicity
Electron-Withdrawing (EWG) -NO₂, -Cl, -FIncreases (Lowers pKa₁)Decreases (Lowers pKa₂)
Electron-Donating (EDG) -CH₃, -OCH₃Decreases (Raises pKa₁)Increases (Raises pKa₂)

Experimental Determination of pKa Values

Accurate pKa determination is essential for building structure-activity relationships and predictive models in drug discovery. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[9][10]

Method 1: Potentiometric Titration

This is considered a gold-standard method due to its precision.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]

  • Sample Preparation: Dissolve a precisely weighed quantity of the quinoline-3-carboxylic acid derivative in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration, typically around 1 mM.[11][12][13]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[11][12]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain a constant ionic strength throughout the titration.[11][12]

  • Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[11]

  • Titration Procedure:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To determine both pKa values, first, acidify the solution to a low pH (e.g., pH 1.8-2.0) with the 0.1 M HCl to ensure all functional groups are fully protonated.[11][12]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

    • Continue the titration until a high pH (e.g., pH 12.0-12.5) is reached to ensure full deprotonation.[11][12]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve).

  • Replication: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1mM Sample (add KCl) PrepareTitrant Prepare 0.1M NaOH/HCl Purge Purge with N₂ PrepareTitrant->Purge Acidify Acidify to pH ~2 with HCl Purge->Acidify Titrate Titrate with NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Identify Inflection Points Plot->Analyze Calculate Calculate pKa Analyze->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample material than potentiometry.[10][14] It is applicable if the compound possesses a UV-active chromophore near the ionizable group, causing the UV-Vis absorbance spectrum to change as a function of pH.[10][14] The quinoline ring system is an excellent chromophore, making this method well-suited for these compounds.

  • Instrument & Reagents: Utilize a UV-Vis spectrophotometer, preferably with a multi-well plate reader for higher throughput, and a calibrated pH meter.[14]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M).

  • Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable co-solvent (e.g., DMSO or methanol).

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution into each of the different pH buffers. The final analyte concentration should be low (e.g., 0.1-0.2 mM), and the co-solvent concentration should be minimal (e.g., <2% v/v) to avoid significantly altering the aqueous pKa.[14]

  • Spectral Acquisition:

    • Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for the analyte in each buffer solution.[14]

    • Also, record the spectrum of a blank (buffer + co-solvent) for each pH.

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer.[15]

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [Acid] = [Base], and therefore, pH = pKa.[9]

    • Fit the data to the Henderson-Hasselbalch equation to determine the precise pKa value.[4]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepBuffers Prepare Buffers (pH 2-12) PrepSamples Dilute Stock into each Buffer PrepBuffers->PrepSamples PrepStock Prepare Analyte Stock Solution PrepStock->PrepSamples MeasureBlanks Measure Blanks (Buffer) PrepSamples->MeasureBlanks MeasureSamples Measure Sample Absorbance Spectra Plot Plot Absorbance vs. pH MeasureSamples->Plot Fit Fit to Sigmoid Curve Plot->Fit Calculate Determine pKa from Inflection Point Fit->Calculate

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion: A Foundation for Rational Drug Design

The ionization behavior of quinoline-3-carboxylic acids is a complex but predictable function of their bifunctional chemical nature. The pKa values of the carboxylic acid and the quinoline nitrogen are fundamental determinants of a molecule's physicochemical properties, which in turn dictate its biological fate and efficacy. By understanding the electronic influence of substituents and employing robust analytical techniques like potentiometric titration and UV-Vis spectrophotometry, researchers can precisely characterize these critical parameters. This knowledge empowers drug development professionals to fine-tune the ionization profiles of lead compounds, providing a rational, data-driven foundation for the design of safer and more effective medicines.

References

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
  • Substituent Effects. (n.d.).
  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. (n.d.).
  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity - Pharmaguideline. (n.d.).
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents Med Chem, 21(13), 1708-1716.
  • CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6 - ChemicalBook. (n.d.).
  • Molecule number, experimental pKa, predicted pKa, difference between... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. (2021, December 27).
  • Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures - ResearchGate. (2025, August 7).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.).
  • (PDF) Determination of pKa and forced degradation of the indoloquinoline antimalarial compound cryptolepine hydrochloride - ResearchGate. (2012, March 30).
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters. (2012, November 20).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • New chemometric strategies in the spectrophotometric determination of pKa. (2014, March 15).
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (n.d.).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
  • QUINOLINE-3-CARBOXYLIC ACID - Inxight Drugs. (n.d.).
  • Quinoline-3-carboxylic acid (C10H7NO2) - PubChemLite. (n.d.).
  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent - ResearchGate. (2021, July 31).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.).
  • the acid base behaviour of amino acids - Chemguide. (n.d.).
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. (2025, July 3).
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025, December 6).
  • How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid? | ResearchGate. (2018, February 16).

Sources

Foundational

Harnessing the 5-Chloroquinoline Scaffold in Modern Drug Discovery: A Technical Whitepaper

Executive Summary As the landscape of medicinal chemistry evolves, the demand for privileged scaffolds that offer both synthetic versatility and potent biological activity has intensified. Among these, the 5-chloroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of medicinal chemistry evolves, the demand for privileged scaffolds that offer both synthetic versatility and potent biological activity has intensified. Among these, the 5-chloroquinoline nucleus has emerged as a critical building block in the development of next-generation therapeutics. This technical whitepaper provides an in-depth analysis of the 5-chloroquinoline scaffold, detailing the causality behind its pharmacokinetic advantages, its mechanisms of action across oncology and infectious diseases, and field-proven experimental protocols for its synthesis and biological evaluation.

Pharmacophore Rationale: The 5-Chloroquinoline Core

The quinoline ring is a ubiquitous heterocycle in pharmacology, but specific halogenation at the 5-position fundamentally alters its physicochemical profile[1]. As an Application Scientist, I prioritize the 5-chloroquinoline core for three distinct mechanistic reasons:

  • Metabolic Stability: The chlorine atom acts as an electron-withdrawing group and sterically shields the 5-position—a common "soft spot" for cytochrome P450-mediated oxidation. This modification significantly extends the biological half-life of the resulting drug.

  • Lipophilicity and Permeability: Halogenation enhances the lipophilicity (LogP) of the scaffold, facilitating superior cell membrane penetration, which is critical for targeting intracellular kinases and helicases.

  • pKa Modulation: The inductive effect of the 5-chloro substituent fine-tunes the basicity of the quinoline nitrogen, optimizing its binding affinity within acidic tumor microenvironments or pathogenic vacuoles.

Mechanistic Pathways & Biological Targets

Oncology: Translating Helicase and Kinase Inhibition

5-Chloroquinoline derivatives have demonstrated profound efficacy in disrupting malignant growth pathways. A breakthrough application is their role as non-ATP-competitive inhibitors of eukaryotic initiation factor 4A (eIF4A)[2]. eIF4A is an ATP-powered DEAD-box RNA helicase required for unwinding mRNA secondary structures during cap-dependent translation[2]. Rather than competing with ATP, specific 5-chloroquinoline analogs bind directly to the RNA groove of eIF4A, acting as RNA-competitive inhibitors that starve cancer cells of oncogenic proteins[2].

Furthermore, benzimidazole-quinoline hybrids synthesized from chloroquinoline precursors exhibit potent inhibitory activity against VEGFR-2 kinase, a primary driver of tumor angiogenesis, achieving sub-micromolar suppression of cancer cell lines like MCF-7 and Hep-G2[3]. Additionally, fragment-based drug discovery has identified these scaffolds as selective inhibitors of the proteasome subunit Rpn11, where the quinoline core coordinates with the enzyme's catalytic Zn²⁺ ion[4].

eIF4A_Pathway mRNA mRNA Secondary Structure eIF4A eIF4A RNA Helicase mRNA->eIF4A Substrate Unwound_mRNA Unwound mRNA eIF4A->Unwound_mRNA Unwinds ATP ATP Binding ATP->eIF4A Powers Translation Cap-Dependent Translation Unwound_mRNA->Translation Initiates Inhibitor 5-Chloroquinoline Derivative Inhibitor->eIF4A Inhibits

Fig 1: Mechanism of eIF4A inhibition by 5-chloroquinoline derivatives blocking translation.

Antimicrobial & Antifungal Efficacy

Beyond oncology, researchers utilize 5-chloroquinoline in the development of robust antimalarial and antibacterial agents[1]. By conjugating the 5-chloro-8-hydroxyquinoline skeleton with 1,2,3-triazoles or benzimidazoles, scientists have created hybrids that disrupt pathogen cell walls and cellular respiration[5]. These derivatives show broad-spectrum efficacy against Candida spp., Salmonella typhimurium, and Staphylococcus aureus[3][5].

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, the following table synthesizes the quantitative efficacy of key 5-chloroquinoline derivatives against various biological targets:

Compound ScaffoldTarget / PathogenKey DerivativeEfficacy (IC50 / MIC)Application
Benzimidazole-quinolineVEGFR-2 KinaseCompound XXIIC₅₀: 0.03 μMAnticancer
Substituted QuinolineeIF4A HelicaseCompound 1IC₅₀: 26.6 μMAnticancer
Benzimidazole-quinolineS. aureus (MTCC-96)Compound XXXIXMIC: 25 μg/mLAntibacterial
Benzimidazole-quinolineA. niger (MTCC-282)Compound XXXVMIC: 50 μg/mLAntifungal

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed to minimize false positives and maximize synthetic yield.

Protocol: Synthesis of 5-Chloroquinoline-Triazole Hybrids

This three-step procedure utilizes an O-propargylation reaction followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. The CuAAC click reaction is explicitly chosen for its extreme regioselectivity towards 1,4-disubstituted triazoles and its high tolerance to aqueous conditions, making it an ideal bioorthogonal approach.

Step-by-Step Methodology:

  • O-Propargylation: Dissolve 5-chloro-8-hydroxyquinoline (5.51 mmol) in 15 mL of acetone[5]. Add potassium carbonate (K₂CO₃, 9.19 mmol) and potassium iodide (KI, 0.46 mmol)[5].

    • Causality Check: K₂CO₃ is selected as a mild base to selectively deprotonate the phenol without degrading the quinoline ring. KI acts as a critical nucleophilic catalyst via the Finkelstein reaction, converting propargyl bromide into the highly reactive propargyl iodide in situ, drastically reducing reaction time.

  • Alkylation: Cool the mixture to 0 °C. Add propargyl bromide (4.59 mmol) dropwise[5]. Allow the solution to warm to room temperature and stir overnight[5]. Monitor progress via TLC using a petroleum ether:ethyl acetate (5:1, v/v) mobile phase[5].

  • CuAAC Click Reaction: React the isolated terminal alkyne with a selected azide (e.g., 2-chlorobenzyl azide) in the presence of CuSO₄ and sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst, driving the cycloaddition to yield the final triazole hybrid.

Workflow Start 5-Chloro-8-hydroxyquinoline Propargylation O-Propargylation (K2CO3, KI, Acetone) Start->Propargylation Step 1 CuAAC CuAAC Click Reaction (Azide, Cu Catalyst) Propargylation->CuAAC Step 2 Purification Purification (Column Chroma) CuAAC->Purification Step 3 BioAssay Biological Evaluation (Cell Viability, MIC) Purification->BioAssay Step 4

Fig 2: Workflow for synthesizing and evaluating 5-chloroquinoline-triazole hybrids.

Protocol: In Vitro Cell Viability Assay (Self-Validating System)

To evaluate the antiproliferative effects of 5-chloroquinoline derivatives (e.g., against BJAB Burkitt lymphoma cells), we employ a luminescent ATP-detection assay (CellTiter-Glo)[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cells in 96-well opaque-walled plates to prevent optical cross-talk between wells.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 5-chloroquinoline derivative (ranging from 0.1 μM to 100 μM) and incubate for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Luminescent Detection: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Causality Check: This assay is a self-validating system. The luciferase reaction strictly requires ATP to generate light. Therefore, the luminescent signal is directly proportional to the number of metabolically active cells, entirely bypassing the auto-fluorescence artifacts commonly caused by highly conjugated small molecules in standard colorimetric (MTT/MTS) assays.

  • Data Analysis: Record luminescence using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The 5-chloroquinoline scaffold remains an indispensable asset in the medicinal chemist's toolkit. By understanding the specific structural, electronic, and metabolic advantages conferred by the 5-chloro substitution, researchers can rationally design highly targeted therapies. Whether acting as an RNA-competitive helicase inhibitor in oncology or a membrane-disrupting agent in microbiology, the rigorous application of validated synthetic and biological protocols ensures the continued success of this pharmacophore in clinical drug discovery.

References

  • "5-Chloroquinoline - Chem-Impex", Chem-Impex.
  • "Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applic
  • "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action", ACS Public
  • "Discovery of an Inhibitor of the Proteasome Subunit Rpn11", NIH/PMC.
  • "5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline", MDPI.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary In the development of quinoline-based therapeutics—ranging from antimalarials like chloroquine to novel tyrosyl-DNA phosphodiesterase I (TDP1) inhibitors—the structural integrity of synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinoline-based therapeutics—ranging from antimalarials like chloroquine to novel tyrosyl-DNA phosphodiesterase I (TDP1) inhibitors—the structural integrity of synthetic intermediates is paramount. 5-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-48-7) frequently emerges as a critical, hard-to-separate regioisomeric impurity during the synthesis of its 7-chloro counterpart.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), process chemists can unambiguously differentiate these regioisomers, map their solid-state tautomerism, and establish rigorous quality control parameters for drug development.

Mechanistic Origins: The Gould-Jacobs Bifurcation

The synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid typically proceeds via the Gould-Jacobs reaction. As documented in , m-chloroaniline is condensed with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization.

Because the m-chloroaniline ring possesses two distinct ortho positions available for electrophilic attack, the cyclization bifurcates. While steric factors favor the formation of the 7-chloro isomer, the 5-chloro isomer is invariably produced as a persistent impurity (typically 5–15% yield). Differentiating these isomers via standard NMR can be ambiguous due to overlapping aromatic signals, making SCXRD the gold standard for absolute structural confirmation.

Pathway A m-Chloroaniline + EMME B Thermal Cyclization (Dowtherm A, 250°C) A->B Condensation C 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Desired) B->C para-cyclization D 5-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Impurity) B->D ortho-cyclization

Fig 1: Bifurcated cyclization pathway yielding 5-chloro and 7-chloro regioisomers.

Solid-State Tautomerism and Quantitative Crystallographic Data

A central challenge in the crystallography of 4-hydroxyquinoline-3-carboxylic acids is tautomerism. In solution, the compound exists in an equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline (quinolone) forms.

Crystallographic fragment screening, such as the TDP1 complex structures deposited in the, alongside studies on related quinolone derivatives , demonstrate that the solid-state matrix overwhelmingly favors the 4-oxo tautomer . This is driven by the formation of robust intermolecular hydrogen bonds, specifically the R22​(8) carboxylic acid dimer motif and N−H⋯O interactions.

Table 1: Expected Crystallographic Parameters

To facilitate easy comparison during structural validation, the following table summarizes the expected quantitative crystallographic parameters for 5-chloro-4-hydroxyquinoline-3-carboxylic acid based on analogous quinolone scaffolds.

ParameterTypical Value / Expected Range
CAS Number 860205-48-7
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Typical Crystal System Triclinic ( P1ˉ ) or Monoclinic ( P21​/c )
Data Collection Temp. 100(2) K
R₁ (Unweighted Agreement) ≤ 0.05 (Self-Validation Threshold)
wR₂ (Weighted Agreement) ≤ 0.15 (Self-Validation Threshold)
Intermolecular π-π Stacking 3.60 – 3.80 Å
Primary H-Bond Motif R22​(8) Centrosymmetric Dimer

Experimental Methodology: Self-Validating SCXRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase contains a strict validation gate that must be passed before proceeding.

Workflow S1 1. Isomer Isolation S2 2. Crystal Growth S1->S2 S3 3. SCXRD Data Collection S2->S3 S4 4. Structure Solution S3->S4 S5 5. Refinement & Validation S4->S5

Fig 2: Step-by-step SCXRD workflow for the structural validation of the 5-chloro isomer.

Phase 1: Isomer Isolation
  • Separation: Subject the crude Gould-Jacobs reaction mixture to preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Recovery: Lyophilize the fractions corresponding to the secondary peak (typically the 5-chloro isomer, which elutes slightly faster than the 7-chloro isomer due to altered dipole moments).

  • Validation Gate: LC-MS must confirm a mass of 223.6 m/z [M+H]⁺ with a UV purity of >99% before attempting crystallization.

Phase 2: Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of the purified 5-chloro isomer in 0.5 mL of anhydrous N,N-Dimethylformamide (DMF) in an inner vial.

  • Diffusion Setup: Place the inner vial inside a larger, sealed outer vial containing 3 mL of diethyl ether (antisolvent).

  • Incubation: Allow the system to sit undisturbed at 20°C for 5–7 days to facilitate slow vapor exchange.

  • Validation Gate: Examine the resulting crystals under a polarized light microscope. Only select crystals that exhibit sharp, uniform optical extinction when rotated, confirming a single-crystal domain rather than a twinned aggregate.

Phase 3: SCXRD Acquisition and Refinement
  • Mounting: Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cryostream.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54178 Å).

  • Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Gate: The refinement is considered successful and self-validated only if the final R1​ is < 5%, the goodness-of-fit (S) is near 1.0, and the residual electron density map is featureless (highest peak < 0.5 e/ų).

Causality in Experimental Choices: The "Why" Behind the Protocol

True expertise lies in understanding the physical chemistry driving the protocol. Every choice in the workflow above is dictated by the unique molecular properties of 5-chloro-4-hydroxyquinoline-3-carboxylic acid:

  • Why Dowtherm A at 250°C for Synthesis? The Gould-Jacobs cyclization requires immense thermal energy to drive the elimination of ethanol and force the rigid quinoline ring closure. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary high boiling point without chemically degrading the intermediate.

  • Why Vapor Diffusion with DMF/Ether? Quinoline-3-carboxylic acids are notoriously insoluble in common organic solvents because they form rigid, 1D or 2D polymeric networks via strong intermolecular hydrogen bonds. Dissolving the compound in a highly polar, hydrogen-bond-disrupting solvent (DMF) and slowly diffusing a volatile non-polar antisolvent (ether) allows for the controlled, reversible formation of these hydrogen bonds. This yields diffraction-quality single crystals instead of amorphous, kinetically trapped powders.

  • Why 100 K Data Collection? At room temperature, the thermal motion of atoms smears the electron density, making it nearly impossible to locate light atoms like hydrogen. Cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this compound, as it allows the unambiguous assignment of the tautomeric proton—proving whether it resides on the ring nitrogen ( N−H ) or the oxygen ( O−H ).

References

  • RCSB Protein Data Bank. "Crystal structure of Tdp1 catalytic domain in complex with Zenobia fragment ZT1982 (single soak) - PDB 6DJD." RCSB PDB. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Crystals 2019;9:379 (PMC6723825). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation of 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Overview The quinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Overview

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous antibacterial and antimalarial agents. While the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid (the primary precursor to chloroquine) is widely documented, its regioisomer, 5-chloro-4-hydroxyquinoline-3-carboxylic acid , is a highly valuable heterocyclic building block in its own right.

During the classical Gould-Jacobs reaction utilizing 3-chloroaniline and diethyl ethoxymethylenemalonate (EMME), cyclization can occur at either the C2 or C6 positions of the aniline ring[1]. Because cyclization at the C6 position is sterically favored, the 7-chloro isomer is the major product[2]. However, the 5-chloro isomer is consistently generated as a minor byproduct (typically in a 1:3 to 1:4 ratio)[2]. This application note details a self-validating, step-by-step protocol to synthesize the mixed isomers and strategically isolate the 5-chloro-4-hydroxyquinoline-3-carboxylic acid via fractional crystallization.

Mechanistic Pathway & Workflow

The synthesis follows a robust four-step sequence: Condensation, Thermal Cyclization, Saponification, and Regioisomer Separation[3].

G Start 3-Chloroaniline + EMME Condensation Condensation (110-130°C, -EtOH) Start->Condensation Intermediate Diethyl 3-chloroanilino- methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Heat MixEsters Mixture of Ethyl Esters (7-Chloro & 5-Chloro) Cyclization->MixEsters -EtOH Saponification Saponification (NaOH, Reflux) MixEsters->Saponification MixAcids Mixture of Carboxylic Acids (7-Chloro & 5-Chloro) Saponification->MixAcids Acidification Separation Fractional Crystallization (Acetic Acid / EtOH) MixAcids->Separation Product5 5-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Target) Separation->Product5 Isolate Product7 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Major Byproduct) Separation->Product7 Remove

Figure 1: Mechanistic workflow of the Gould-Jacobs reaction and regioisomer separation.

Experimental Protocols & Causality Insights

Step 1: Condensation (Formation of the Anilinomethylenemalonate)

Protocol:

  • In a round-bottomed flask equipped with a short-path distillation head, combine 1.0 equivalent of 3-chloroaniline and 1.05 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture to 110–130 °C for 1 to 2 hours.

  • Monitor the reaction by collecting the distilled ethanol. The reaction is complete when ethanol ceases to evolve.

  • The resulting crude diethyl 2-((3-chlorophenylamino)methylene)malonate is used directly in the next step.

  • Causality & Insight: The reaction is a nucleophilic addition-elimination. Removing ethanol shifts the equilibrium entirely to the product side[3]. An excess of EMME (1.05 eq) compensates for any trace moisture and ensures complete consumption of the aniline.

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

Protocol:

  • In a separate three-neck flask equipped with a reflux condenser and an addition funnel, heat 5 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to a vigorous boil (~250–260 °C).

  • Carefully and slowly add the warm, crude intermediate from Step 1 into the boiling solvent over 15–20 minutes.

  • Maintain heating for exactly 1 hour. The cyclized product (a mixture of ethyl 7-chloro- and 5-chloro-4-hydroxyquinoline-3-carboxylate) will begin to crystallize in the boiling solvent.

  • Cool the mixture to room temperature, filter the precipitated solids, and wash thoroughly with hexane to remove residual Dowtherm A.

  • Causality & Insight: This is the most critical step. The high thermal mass of Dowtherm A provides the exact activation energy required to drive the 6-electron electrocyclic ring closure via a ketene intermediate[3],[1].

  • Self-Validating Check: If the temperature drops below 240 °C during addition, cyclization will stall, leaving unreacted intermediate[2]. Conversely, exceeding 1 hour of heating risks unwanted thermal decarboxylation[2].

Step 3: Saponification (Ester Hydrolysis)

Protocol:

  • Suspend the mixed ester filter cake in a solution of 10% aqueous NaOH (approx. 5 equivalents of base).

  • Add ethanol as a co-solvent (approx. 20% of the total volume).

  • Reflux the mixture for 2–4 hours until the solid ester completely dissolves into a clear, dark solution.

  • Cool the mixture and separate any unreacted oil (if present).

  • Causality & Insight: The ethyl ester of the quinoline core is highly insoluble in aqueous base[2]. The addition of ethanol as a co-solvent is mandatory to break the phase barrier, ensuring the reaction proceeds in a homogenous state[2]. Complete dissolution of the solid is a visual, self-validating indicator of 100% conversion.

Step 4: Regioisomer Separation & Isolation

Protocol:

  • Carefully acidify the aqueous saponification mixture with concentrated HCl until the pH reaches ~2 (acidic to Congo red paper). The mixed carboxylic acids will precipitate quantitatively[2].

  • Filter and dry the crude acid mixture.

  • Fractional Crystallization: Suspend the crude mixture in boiling glacial acetic acid. The 7-chloro isomer is significantly less soluble and will remain largely undissolved or crystallize rapidly upon slight cooling.

  • Filter the hot mixture to remove the 7-chloro isomer.

  • Allow the mother liquor to cool slowly to room temperature, then to 4 °C. The 5-chloro-4-hydroxyquinoline-3-carboxylic acid will crystallize.

  • Collect the 5-chloro isomer via filtration and recrystallize a second time from ethanol to achieve >95% purity.

  • Causality & Insight: Regioselectivity in the Gould-Jacobs reaction is governed by sterics. Cyclization at the C2 position (ortho to the chlorine) is sterically hindered, making the 5-chloro isomer the minor product[1]. Because of this steric strain, the crystal lattice energy of the 5-chloro isomer is lower than that of the 7-chloro isomer, rendering it more soluble in protic solvents like acetic acid and enabling separation[2].

Quantitative Data Presentation

The following table summarizes the expected operational parameters and yields for the targeted synthesis of the 5-chloro isomer.

Reaction StepReagents / SolventsTemp (°C)TimeTypical YieldKey Output & Quality Control
1. Condensation 3-Chloroaniline, EMME110–1301–2 h90–95%QC: Cessation of ethanol distillation.
2. Cyclization Dowtherm A250–2601 h70–80%Output: Mixed Esters (7-Cl : 5-Cl ≈ 3:1 to 4:1).
3. Saponification 10% NaOH (aq), EtOHReflux2–4 h>90%QC: Complete dissolution of ester solids.
4. Separation Glacial Acetic AcidReflux to 4°CN/A10–15%*Output: Pure 5-Chloro isomer isolated from mother liquor.

*Yield is calculated relative to the initial 3-chloroaniline starting material, representing the isolated recovery of the minor regioisomer.

Troubleshooting & Optimization

  • Incomplete Cyclization: If TLC or HPLC monitoring indicates unreacted intermediate after Step 2, the Dowtherm A was likely not at a rolling boil prior to addition[2]. Ensure the solvent is at least 250 °C before the dropwise addition begins.

  • Low Yield During Decarboxylation: While decarboxylation is a common next step for other derivatives, it is an unwanted side reaction here. Strict adherence to the 1-hour time limit in Step 2 prevents the premature loss of the C3-carboxylic acid group[2].

  • Chromatographic Rescue: If fractional crystallization fails to yield the 5-chloro isomer at high purity, preparative reversed-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) can be utilized to resolve the 5-chloro and 7-chloro acids efficiently[2].

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for Functionalizing Quinoline-3-Carboxylic Acids

Executive Summary The functionalization of quinoline-3-carboxylic acids via amide bond formation is a critical transformation in modern medicinal chemistry. This structural motif is a privileged pharmacophore found in nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of quinoline-3-carboxylic acids via amide bond formation is a critical transformation in modern medicinal chemistry. This structural motif is a privileged pharmacophore found in numerous therapeutic agents, ranging from immunomodulators to kinase inhibitors. However, the unique electronic and steric microenvironment of the quinoline ring demands precise selection of coupling reagents and reaction conditions. This application note provides an authoritative, causality-driven guide to selecting and executing amide couplings using T3P, HATU, and EDC/HOBt, ensuring high yields, preserved stereocenters, and scalable workflows.

Pharmacological Context & Substrate Challenges

Quinoline-3-carboxamides are highly sought-after scaffolds in drug discovery. They form the core of Laquinimod, an immunomodulator investigated for autoimmune diseases[1], and are pivotal in the design of potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[2] and Cholesteryl Ester Transfer Protein (CETP) inhibitors[3].

Mechanistic Challenges of the Quinoline-3-Carboxylic Acid Scaffold:

  • Electronic Deactivation: The quinoline ring is broadly electron-withdrawing. This slightly reduces the electrophilicity of the activated carboxylate intermediate compared to aliphatic analogs, making the subsequent nucleophilic attack by the amine the rate-limiting step.

  • Steric Hindrance: The 3-position is flanked by the C2 and C4 positions. Substituents at these sites (e.g., a 2-methyl or 4-oxo/4-chloro group) create significant steric bulk, severely hindering the approach of bulky secondary amines or anilines.

  • Amphoteric Behavior: The quinoline nitrogen is a weak tertiary base (pKa ~4.9). During coupling and workup, improper pH control can lead to protonation of the quinoline core, causing the product to partition into the aqueous phase or interfering with the coupling mechanism itself.

Reagent Selection Logic & Causality

Choosing the correct coupling reagent is not arbitrary; it is dictated by the nucleophilicity of the amine, the steric bulk of the quinoline substrate, and the intended scale of the reaction.

  • T3P (Propylphosphonic anhydride): T3P is the reagent of choice for scalable, process-chemistry-friendly couplings[4]. It operates under mild conditions, exhibits low toxicity, and effectively suppresses epimerization when coupling chiral amines[5]. Because its byproduct (tripropyl triphosphonic acid) is highly water-soluble, downstream purification often requires only a simple aqueous wash, bypassing chromatography.

  • HATU: For sterically hindered amines or poorly nucleophilic anilines, HATU is the gold standard[2]. It rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis step through intramolecular hydrogen bonding.

  • EDC/HOBt: This classical combination remains highly effective for unhindered primary amines[3]. EDC generates a water-soluble urea byproduct, making it preferable to DCC for late-stage discovery synthesis.

ReagentSelection Start Quinoline-3-carboxylic acid + Amine Q1 Is the amine sterically hindered or unreactive? Start->Q1 Q2 Is the reaction scale > 100g? Q1->Q2 No HATU Use HATU / DIPEA (High reactivity, costly) Q1->HATU Yes T3P Use T3P / Pyridine or Et3N (Scalable, low toxicity) Q2->T3P Yes EDC Use EDC / HOBt (Standard, water-soluble) Q2->EDC No

Caption: Decision matrix for selecting amide coupling reagents for quinoline-3-carboxylic acids.

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and qualitative attributes of the primary coupling strategies are summarized below.

Coupling ReagentActive IntermediateBase RequiredByproduct SolubilityEpimerization RiskBest Use Case
T3P (50% in EtOAc) Mixed Phosphonic AnhydridePyridine, Et₃N, or DIPEAHigh (Aqueous)Very LowLarge-scale synthesis, chiral amine coupling.
HATU HOAt Active EsterDIPEA (Strictly non-nucleophilic)Low-ModerateModerateHindered secondary amines, unreactive anilines.
EDC / HOBt HOBt Active EsterDIPEA or Et₃NHigh (Aqueous)LowGeneral discovery chemistry, primary aliphatic amines.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the chemist can verify the success of the reaction at intermediate stages before proceeding.

Protocol A: Scalable Synthesis Using T3P

Causality: T3P is supplied as a 50% solution in ethyl acetate or DMF. Ethyl acetate is preferred as a solvent to allow a seamless transition from reaction to liquid-liquid extraction without solvent swapping[5].

T3PWorkflow Acid Quinoline-3-carboxylic Acid (1.0 eq) Base Add Base (DIPEA/Et3N) in EtOAc/DMF Acid->Base T3P Add T3P (50% in EtOAc) (1.2 - 1.5 eq) Base->T3P Amine Add Amine (1.1 eq) Stir at RT T3P->Amine Workup Aqueous Wash (Water/Brine) Amine->Workup Product Pure Quinoline-3- carboxamide Workup->Product

Caption: Step-by-step experimental workflow for T3P-mediated amide coupling.

  • Preparation: Suspend the quinoline-3-carboxylic acid (1.0 eq) in anhydrous EtOAc (10 mL/g). If the starting material is insoluble, add up to 20% v/v anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq). Self-Validation: The suspension should become a clear solution as the carboxylate salt forms.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Stir for 15 minutes.

  • Coupling: Add the desired amine (1.1 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (UV 254 nm; Eluent: 5-10% MeOH in DCM). Self-Validation: The highly polar baseline spot of the acid must disappear, replaced by a higher Rf product spot.

  • Workup: Quench with water. Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid and phosphonic acid byproducts), 0.5 M HCl (to remove unreacted amine), and brine.

    • Critical Causality Check: Ensure the HCl wash does not drop the aqueous pH below 3. A pH < 2 will protonate the quinoline nitrogen, dragging your product into the aqueous waste.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the pure quinoline-3-carboxamide.

Protocol B: High-Efficiency Coupling Using HATU

Causality: HATU requires a strictly non-nucleophilic base (DIPEA) to prevent the base from reacting with the uronium salt. The reaction is performed in DMF or NMP to maintain the solubility of the highly reactive intermediates[2].

  • Activation: Dissolve the quinoline-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq). Self-Validation: The solution will rapidly turn a distinct yellow/orange color. This visual cue confirms the successful generation of the active HOAt ester.

  • Coupling: Add the sterically hindered amine or aniline (1.2 eq). Stir at room temperature for 4–12 hours.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (at least 5x the DMF volume) to prevent DMF from partitioning into the organic layer during washing. Wash thoroughly with 5% aqueous LiCl (3x) to extract the DMF, followed by saturated NaHCO₃ and brine.

  • Purification: Concentrate and purify via silica gel flash chromatography.

Troubleshooting & Optimization
  • Incomplete Conversion: If TLC shows unreacted carboxylic acid after 12 hours, the quinoline derivative may be experiencing severe steric shielding at the C3 position. Solution: Switch from EDC/HOBt to HATU, or gently heat the T3P reaction to 40 °C[4].

  • Product Loss During Workup: Quinoline-3-carboxamides containing basic amine side-chains are highly amphoteric. Solution: Skip the acidic aqueous wash. Instead, use a polymer-supported scavenger resin (e.g., PS-Isocyanate) to remove unreacted aliphatic amines, followed by simple filtration.

  • Poor Solubility: Halogenated quinoline-3-carboxylic acids often exhibit "brick dust" properties. Solution: Pre-form the carboxylate salt by stirring the acid with DIPEA in NMP at 50 °C for 30 minutes before cooling and adding the coupling reagent.

References
  • 5 - ResearchGate 2.2 - ACS Publications 3.3 - MDPI 4.1 - Google Patents

  • 4 - Curia Global

Sources

Method

Using 5-Chloro-4-hydroxyquinoline-3-carboxylic acid as a kinase inhibitor scaffold

Application Note: 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid as a Privileged Scaffold for Targeted Kinase Inhibitors Executive Summary The development of highly selective ATP-competitive kinase inhibitors is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid as a Privileged Scaffold for Targeted Kinase Inhibitors

Executive Summary

The development of highly selective ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and antiviral therapeutics. While the quinazoline core (e.g., gefitinib, erlotinib) has historically dominated epidermal growth factor receptor (EGFR) targeting, the quinoline scaffold—specifically derivatives of 5-chloro-4-hydroxyquinoline-3-carboxylic acid —has emerged as a highly versatile and privileged structure. This specific scaffold is utilized to target a diverse array of kinases, including Ataxia Telangiectasia Mutated (ATM) kinase[1], Cyclin G Associated Kinase (GAK)[2], and Aurora kinases[3]. This application note details the mechanistic rationale, synthetic workflows, and biochemical validation protocols for utilizing this specific scaffold in rational drug design.

Mechanistic Rationale: Anatomy of the Scaffold

The utility of 5-chloro-4-hydroxyquinoline-3-carboxylic acid lies in its highly modular nature, allowing precise tuning of the molecule to exploit subtle differences in kinase active sites[4].

  • ATP Mimicry (Quinoline Core): The quinoline N1 acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase domain (e.g., Ala213 in AURKA or Ala173 in AURKB), effectively mimicking the adenine ring of ATP[3].

  • Hydrophobic Pocket Probing (C4 Position): The 4-hydroxy group is readily converted to a 4-chloro leaving group, enabling nucleophilic aromatic substitution (SNAr) with various anilines[5]. The resulting 4-anilino group projects deep into the hydrophobic pocket adjacent to the ATP-binding site, driving binding affinity[2].

  • Solvent Interface Modulation (C3 Position): The 3-carboxylic acid can be converted into a primary or secondary carboxamide. This modification is essential for ATM kinase selectivity, as the carboxamide provides necessary hydrogen bond donors/acceptors that interact with solvent-exposed residues, a feature critical for cellular activity[1].

  • Steric Selectivity Filter (C5 Position): While 7-chloro isomers are common in historical libraries (e.g., antimalarial chloroquine synthesis), the 5-chloro substituent introduces unique steric bulk near the 4-anilino group[6]. This steric constraint forces the anilino ring into a specific dihedral angle, which can drastically enhance selectivity by clashing with the gatekeeper residues of off-target kinases while perfectly fitting the target kinase[7].

G A 5-Chloro-4-hydroxyquinoline -3-carboxylic acid B Hinge-Binding Core (Quinoline N1) A->B ATP Mimicry C Hydrophobic Pocket Probe (4-Anilino Substitution) A->C SNAr Derivatization D Solvent Interface (3-Carboxamide) A->D Amidation E Steric Selectivity Filter (5-Chloro Group) A->E Regioisomer Advantage

Caption: Structural rationale for 5-chloroquinoline kinase inhibitor design.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 4-Anilino-5-chloroquinoline-3-carboxamides

This protocol outlines the transformation of the 5-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold into a functionalized ATM/GAK inhibitor precursor.

Rationale: The simultaneous chlorination of the 4-hydroxy group and the 3-carboxylic acid streamlines the synthesis. Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent[5].

Step 1: Chlorination (Formation of 4,5-dichloroquinoline-3-carbonyl chloride)

  • Suspend 5-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in neat POCl3 (10 volumes).

  • Heat the mixture to reflux (120 °C) under an inert argon atmosphere for 2–4 hours. Causality: High thermal energy is required to drive the formation of the highly electrophilic 4-chloro intermediate.

  • Monitor completion via TLC (quench a micro-aliquot in methanol to observe the methyl ester derivative).

  • Remove excess POCl3 in vacuo. Do not aqueous quench at this stage to preserve the highly reactive acid chloride.

Step 2: Amidation (Formation of 4,5-dichloroquinoline-3-carboxamide)

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly bubble anhydrous ammonia gas (or add the desired primary amine, 2.5 eq) into the solution. Causality: The acid chloride is significantly more reactive than the 4-chloro position, ensuring regioselective amidation at 0 °C without premature SNAr at the C4 position.

  • Stir for 1 hour, warm to room temperature, and wash with saturated NaHCO3. Extract, dry over MgSO4, and concentrate to yield the carboxamide intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4,5-dichloroquinoline-3-carboxamide (1.0 eq) and the target substituted aniline (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated HCl (0.1 eq). Causality: Acid catalysis protonates the quinoline N1, further increasing the electrophilicity of the C4 position and accelerating the SNAr reaction[2].

  • Reflux for 18 hours. Cool to room temperature to precipitate the final 4-anilino-5-chloroquinoline-3-carboxamide product. Filter and recrystallize from ethanol[5].

G S1 5-Chloro-4-hydroxyquinoline -3-carboxylic acid S2 4,5-Dichloroquinoline -3-carbonyl chloride S1->S2 POCl3, 120°C (Chlorination) S3 4,5-Dichloroquinoline -3-carboxamide S2->S3 NH3/Amine, 0°C (Amidation) S4 4-Anilino-5-chloroquinoline -3-carboxamide S3->S4 Aniline, EtOH, Reflux (SNAr)

Caption: Step-by-step synthetic workflow for 4-anilinoquinoline-3-carboxamides.

Protocol 2: Target Engagement Validation via Differential Scanning Fluorimetry (DSF)

To validate that the synthesized derivatives engage the target kinase (e.g., GAK or ATM), a DSF (thermal shift) assay provides a self-validating, label-free measurement of binding affinity[2].

  • Preparation: Dilute the recombinant kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is environmentally sensitive; its fluorescence increases dramatically when it binds to the hydrophobic core of the protein exposed during thermal denaturation.

  • Compound Incubation: Dispense 20 µL of the protein/dye mixture into a 384-well PCR plate. Add 100 nL of the synthesized quinoline inhibitor (10 µM final concentration from a DMSO stock). Include a DMSO-only control.

  • Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/sec using a real-time PCR machine.

  • Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A positive thermal shift (ΔTm > 2.0 °C) confirms direct ATP-competitive binding and stabilization of the kinase fold[7].

Quantitative Data: Kinase Inhibitory Profiles

The modularity of the 4-anilinoquinoline scaffold allows for dramatic shifts in selectivity based on C3 and C4 substitutions. The following table summarizes representative structure-activity relationship (SAR) data across different kinase targets.

Scaffold ModificationPrimary TargetIC50 / KdSelectivity ProfileReference
4-Anilinoquinoline (Unsubstituted C3)Cyclin G Associated Kinase (GAK)Kd = 5.3 nM>50,000-fold over NAK family
3-Quinoline Carboxamide Ataxia Telangiectasia Mutated (ATM)IC50 < 10 nMHighly selective over ATR / DNA-PKcs
Sulfonamide-based 4-anilinoquinoline Aurora Kinase A/BIC50 = 0.93 / 0.09 µMDual AURKA/AURKB inhibition[3]
4-Anilinobenzo[g]quinoline-3-carbonitrile Src KinaseIC50 = 0.15 nMSub-nanomolar cellular activity[8]

References

  • [5] Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. PMC. URL:[Link]

  • [2] Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. URL:[Link]

  • [1] Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [3] Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights. EMBL-EBI. URL: [Link]

  • [4] Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. URL: [Link]

  • [8] 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [7] Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. URL:[Link]

Sources

Application

Microwave-assisted synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Application Note & Protocol Topic: Microwave-Assisted Synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. A Modernized Approach to a Privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

A Modernized Approach to a Privileged Scaffold: Rapid Microwave-Assisted Synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Introduction: The Quinolone Core and the Need for Speed

The 4-hydroxyquinoline-3-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the quinolone class of antibiotics. The specific analogue, 5-Chloro-4-hydroxyquinoline-3-carboxylic acid, serves as a crucial building block for developing novel pharmaceuticals. The traditional synthesis of this core, typically via the Gould-Jacobs reaction, involves a high-temperature thermal cyclization step that often requires harsh conditions, extended reaction times, and high-boiling point solvents that are difficult to remove.[1][2]

This application note details a robust and highly efficient protocol for the synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid, leveraging the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant improvement over conventional heating by providing rapid, uniform, and direct heating of the reaction mixture.[3][4] This leads to dramatic reductions in reaction time (from hours to minutes), often results in higher product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[5][6]

The Underpinning Chemistry: The Gould-Jacobs Reaction

The synthesis proceeds via the classic Gould-Jacobs reaction, a sequence that reliably builds the quinoline ring system.[7][8] The mechanism involves two primary stages:

  • Condensation: An aromatic amine, in this case, 3-chloroaniline, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms a key intermediate, diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, with the elimination of ethanol.[1]

  • Cyclization & Hydrolysis: The intermediate undergoes an intramolecular 6-electron electrocyclization. Conventionally, this requires temperatures exceeding 250 °C.[1] Microwave irradiation provides the energy to drive this cyclization efficiently in a fraction of the time. The resulting ethyl ester is then saponified (hydrolyzed) using a strong base, like sodium hydroxide, to yield the sodium salt of the target carboxylic acid. Subsequent acidification precipitates the final product.

A critical consideration when using 3-chloroaniline is the potential for forming two regioisomers: the desired 5-chloro product and the undesired 7-chloro isomer.[9] The cyclization can occur at either of the two ortho positions relative to the amino group. The ratio of these isomers can be influenced by reaction conditions, and careful purification and characterization are essential.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier Notes
3-ChloroanilineC₆H₆ClN127.57108-42-9Toxic; handle with extreme care in a fume hood.[10]
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2387-13-8Corrosive, moisture-sensitive.
Diphenyl EtherC₁₂H₁₀O170.21101-84-8High-boiling solvent for microwave; use a high-purity grade.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive solid.
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0Corrosive; handle in a fume hood.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Deionized WaterH₂O18.027732-18-5
Safety & Handling Precautions
  • 3-Chloroaniline is highly toxic if swallowed, in contact with skin, or if inhaled. [11][12] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. [5] Reactions are conducted in sealed vessels that can withstand high pressures and temperatures.

  • The saponification and acidification steps are highly exothermic. Perform these steps slowly and with cooling.

Workflow Diagram

G cluster_0 Part 1: Condensation cluster_1 Part 2: Microwave Cyclization cluster_2 Part 3: Hydrolysis & Purification Reactants 3-Chloroaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate Reactants->Intermediate Heat (Steam Bath) - Ethanol MW_Reactor Microwave Reactor (Diphenyl Ether Solvent) Intermediate->MW_Reactor Cyclized_Ester Ethyl 5/7-Chloro-4-hydroxyquinoline-3-carboxylate MW_Reactor->Cyclized_Ester High T, P Saponification Saponification (10% NaOH, Reflux) Cyclized_Ester->Saponification Acidification Acidification (Conc. HCl) Saponification->Acidification Purification Filtration & Recrystallization Acidification->Purification Final_Product 5-Chloro-4-hydroxyquinoline-3-carboxylic acid Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate (Intermediate)

  • In a 100 mL round-bottom flask, combine 3-chloroaniline (6.38 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.35 g, 52.5 mmol, 1.05 eq).

  • Heat the mixture on a steam bath or in an oil bath at 100-110 °C for 1 hour.[9] The ethanol generated during the reaction will evaporate.

  • The resulting orange-brown oil is the crude intermediate and can be used directly in the next step without further purification.

Causality Note: Using a slight excess of DEEM ensures the complete consumption of the toxic 3-chloroaniline. The direct use of the crude intermediate is a common and efficient practice in Gould-Jacobs syntheses.[2]

Step 2: Microwave-Assisted Cyclization

  • Transfer the crude intermediate from Step 1 into a 100 mL microwave reactor vessel.

  • Add 30 mL of diphenyl ether. This high-boiling solvent is an excellent medium for absorbing microwave energy.

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor and irradiate under the conditions specified in the table below.

ParameterValueRationale
Temperature250 °CThis high temperature is required to overcome the activation energy for the electrocyclization.[1]
Ramp Time5 minutesA controlled ramp prevents pressure spikes.
Hold Time20 minutesSignificantly shorter than the hours required for conventional heating.[13]
PowerDynamic (Max 300 W)The instrument will modulate power to maintain the target temperature.
StirringHighEnsures even temperature distribution and prevents charring.
  • After the irradiation is complete, allow the vessel to cool to below 50 °C before opening.

  • The cyclized product (a mixture of 5-chloro and 7-chloro isomers) will precipitate from the diphenyl ether upon cooling.

  • Add 50 mL of hexane or cyclohexane to the cooled mixture to further precipitate the product and dilute the solvent.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (3 x 30 mL) to remove all traces of diphenyl ether. Air-dry the solid.

Step 3: Saponification (Hydrolysis)

  • Transfer the crude solid ester from Step 2 into a 250 mL round-bottom flask.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (approximately 1-2 hours).[2] The solution will become clear.

Step 4: Acidification and Isolation

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. The product will begin to precipitate.

  • Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper).

  • Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

  • Dry the white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.

Purification and Characterization

The primary impurity will be the 7-chloro regioisomer. Purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Expected Yield: 70-85% (based on 3-chloroaniline).

  • Appearance: White to off-white solid.

  • Characterization: The final product and the ratio of isomers should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The distinct aromatic substitution patterns of the 5-chloro and 7-chloro isomers provide clear diagnostic peaks in the ¹H NMR spectrum.

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low Yield in Cyclization Insufficient temperature or time in the microwave.Increase the hold time in 5-minute increments or the temperature to 260 °C. Ensure the microwave power is sufficient.
Incomplete removal of diphenyl ether.Wash the filtered solid more thoroughly with hexane. A trituration (grinding the solid in the solvent) may be necessary.
Dark-Colored Final Product Charring during microwave heating.Ensure stirring is adequate. Reduce the maximum power setting if possible, while still allowing the target temperature to be reached.
Impurities from starting materials.Use higher purity starting reagents.
Incomplete Saponification Insufficient reflux time or NaOH concentration.Increase reflux time. Ensure all solid has visibly dissolved before proceeding.
High 7-Chloro Isomer Content Inherent to the Gould-Jacobs reaction with meta-substituted anilines.While difficult to control completely, some literature suggests solvent polarity can influence the ratio. The primary solution is efficient purification by fractional crystallization or chromatography.

Reaction Mechanism Visualization

G cluster_mechanism Gould-Jacobs Reaction: Key Steps Intermediate Anilidomethylenemalonate Intermediate TransitionState 6-Electron Electrocyclization (Microwave-Driven) Intermediate->TransitionState Δ (MW) CyclizedKeto 4-Oxo-quinoline-3-carboxylate (Keto Form) TransitionState->CyclizedKeto CyclizedEnol 4-Hydroxy-quinoline-3-carboxylate (Enol Tautomer) CyclizedKeto->CyclizedEnol Tautomerism FinalAcid Final Carboxylic Acid (After Hydrolysis) CyclizedEnol->FinalAcid 1. NaOH 2. H+

Caption: Simplified mechanism of the Gould-Jacobs cyclization.

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety data sheet for 3-Chloroaniline. Chem-Supply. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

Sources

Method

Application Note: Conversion of 4-Hydroxyquinoline-3-Carboxylic Acids to 4-Chloroquinoline-3-Carboxylic Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Mechanistic Causality & Reaction Design The conversion of a 4-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Mechanistic Causality & Reaction Design

The conversion of a 4-hydroxy group to a 4-chloro moiety on a quinoline-3-carboxylic acid scaffold is a foundational transformation in the synthesis of fluoroquinolone antibiotics, antimalarial APIs (e.g., amodiaquine, chloroquine)[1], and advanced kinase inhibitors[2].

The Causality of the Transformation

To execute this reaction successfully, one must understand the underlying physical chemistry. The starting material, 4-hydroxyquinoline-3-carboxylic acid, exists predominantly in its tautomeric form: 4-oxo-1,4-dihydroquinoline .

When treated with Phosphorus oxychloride ( POCl3​ ), the reaction proceeds via the following causal steps:

  • Activation: The nucleophilic oxygen of the 4-oxo group attacks the highly electrophilic phosphorus atom of POCl3​ , generating a reactive dichlorophosphite leaving group.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The chloride ion, liberated during the activation step, attacks the C4 position of the quinoline ring. The electron-withdrawing nature of the adjacent nitrogen and the 3-carboxylic acid facilitates this SN​Ar displacement, ejecting the phosphite group to yield the 4-chloroquinoline core[3].

  • Concurrent Acid Chloride Formation: POCl3​ simultaneously converts the 3-carboxylic acid into a highly reactive 4-chloroquinoline-3-carbonyl chloride[4].

This concurrent reaction dictates the synthetic strategy. The chemist must either (A) perform a direct chlorination followed by a kinetically controlled aqueous quench to hydrolyze the acid chloride back to the free acid, or (B) protect the carboxylic acid as an ester prior to chlorination to avoid acid chloride formation entirely.

Strategic Workflows & Pathway Visualization

The decision between Route A (Direct Chlorination) and Route B (Ester Protection) depends on the scale of the reaction and the required purity profile.

  • Route A is highly atom-economical and reduces step count but requires precise thermodynamic control during the quench to prevent the hydrolysis of the newly formed 4-chloro group.

  • Route B is the industry standard for scale-up. The ethyl ester intermediate is highly stable, non-hygroscopic, and easy to purify, drastically reducing the risk of generating 4-hydroxy reversion impurities[3].

Pathway cluster_RouteA Route A: Direct Chlorination cluster_RouteB Route B: Ester Protection HQ_Acid 4-Hydroxyquinoline-3-carboxylic acid (4-Oxo Tautomer) CQ_COCl 4-Chloroquinoline-3-carbonyl chloride (Transient Intermediate) HQ_Acid->CQ_COCl POCl3, Reflux (100-110 °C) HQ_Ester Ethyl 4-hydroxyquinoline-3-carboxylate (Protected Precursor) HQ_Acid->HQ_Ester EtOH, H2SO4 (Reflux) CQ_Acid 4-Chloroquinoline-3-carboxylic acid (Target API Intermediate) CQ_COCl->CQ_Acid Ice/Water Quench (< 5 °C) CQ_Ester Ethyl 4-chloroquinoline-3-carboxylate (Stable Intermediate) HQ_Ester->CQ_Ester POCl3, Reflux (100-110 °C) CQ_Ester->CQ_Acid 1. NaOH (aq) 2. HCl (aq)

Figure 1: Synthetic pathways for chlorination of 4-hydroxyquinoline-3-carboxylic acids.

Quantitative Data & Optimization

The table below summarizes the optimized parameters for both synthetic routes, allowing for direct comparison of reaction conditions and expected outcomes.

ParameterRoute A: Direct ChlorinationRoute B: Ester Protection
Substrate Free Carboxylic AcidEthyl Ester
POCl3​ Equivalents 5.0 – 10.0 (Neat)2.0 – 5.0 (Neat or with Toluene)
Reaction Temperature 100 – 110 °C90 – 110 °C
Reactive Intermediate Acid Chloride (Transient)Chloro Ester (Stable)
Quench / Workup Vigorous stirring in ice/water (< 5 °C)Vacuum distillation, then aqueous quench
Typical Overall Yield 65 – 75%80 – 90% (over 2 steps)
Primary Impurity Risk 4-Hydroxy reversion (if quench > 10 °C)Incomplete saponification

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Chlorination of the Free Acid

This protocol leverages kinetic differences in hydrolysis rates. The acid chloride hydrolyzes rapidly in cold water, whereas the 4-chloro group requires heat to undergo hydrolysis.

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) and neat POCl3​ (5.0–10.0 equiv).

  • Heating: Heat the suspension to 100–110 °C. The mixture will transition into a dark, homogeneous solution as the acid chloride forms. Maintain reflux for 2–4 hours.

  • Self-Validation Checkpoint (Crucial): Standard TLC is ineffective due to the reactive acid chloride. Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS. The presence of the methyl ester of the 4-chloroquinoline derivative confirms complete conversion.

  • Kinetic Quench: Cool the reaction mixture to room temperature. Slowly add the mixture dropwise into a beaker of vigorously stirred crushed ice and water. Causality: The temperature must strictly remain below 5 °C. If the exothermic quench raises the temperature above 10 °C, the 4-chloro group will undergo SN​Ar hydrolysis back to the 4-hydroxy starting material.

  • Isolation: Stir the cold aqueous suspension for 1 hour to ensure complete hydrolysis of the acid chloride. Filter the resulting precipitate, wash extensively with cold water, and dry under high vacuum to yield the target 4-chloroquinoline-3-carboxylic acid[1].

Protocol B: Chlorination via Ester Protection (Industry Standard)

This protocol avoids the volatile acid chloride intermediate, offering higher overall yields and easier purification.

  • Esterification: Reflux 4-hydroxyquinoline-3-carboxylic acid in absolute ethanol with a catalytic amount of concentrated H2​SO4​ for 12 hours. Concentrate and neutralize to isolate ethyl 4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Suspend the ethyl ester (1.0 equiv) in POCl3​ (3.0 equiv). Add a catalytic amount of DMF (0.1 equiv) to accelerate the formation of the Vilsmeier-Haack-type active chlorinating species. Reflux at 110 °C for 3–6 hours[2].

  • Self-Validation Checkpoint: Monitor directly via TLC (Hexanes/EtOAc). The ethyl 4-chloroquinoline-3-carboxylate will elute significantly faster (lower polarity) than the starting material.

  • Workup: Distill off excess POCl3​ under reduced pressure (co-distill with toluene to remove traces). Pour the residue into ice water and adjust to pH 8 using saturated aqueous NaHCO3​ [2]. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the stable ethyl 4-chloroquinoline-3-carboxylate[4].

  • Saponification: Dissolve the chloro-ester in THF/Water and treat with 2N NaOH (aq) at room temperature for 2 hours. Acidify with 2N HCl to pH 3–4. The pure 4-chloroquinoline-3-carboxylic acid will precipitate quantitatively.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues.

I. Synthesis Overview: The Gould-Jacobs Reaction

The primary route for synthesizing 5-Chloro-4-hydroxyquinoline-3-carboxylic acid is a variation of the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline core. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Reaction Pathway

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 3-chloroaniline 3-chloroaniline Intermediate_1 Diethyl 2-((3-chlorophenylamino)methylene)malonate 3-chloroaniline->Intermediate_1 Heat DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 High Temp. (e.g., Dowtherm A) Final_Product 5-Chloro-4-hydroxyquinoline-3-carboxylic acid Intermediate_2->Final_Product Base (e.g., NaOH) then Acidification Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Start Start Synthesis Condensation Step 1: Condensation Start->Condensation Cyclization Step 2: Cyclization Condensation->Cyclization Low_Yield_Cond Low Yield in Condensation Check reactant purity Ensure anhydrous conditions Optimize heating Condensation->Low_Yield_Cond Hydrolysis Step 3: Hydrolysis Cyclization->Hydrolysis Low_Yield_Cyc Low Yield/Isomers in Cyclization Optimize temp. & time Monitor with TLC/HPLC Consider microwave/catalyst Cyclization->Low_Yield_Cyc End Final Product Hydrolysis->End Incomplete_Hyd Incomplete Hydrolysis Use excess base Increase reaction time Add co-solvent Ensure proper acidification Hydrolysis->Incomplete_Hyd

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloroquinoline Solubility in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated heterocycles. 5-Chloroquinolines, which are vital scaffolds in drug discovery and medicinal chemistry, are notoriously difficult to solubilize in standard organic solvents. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these chemical bottlenecks.

Solubility Troubleshooting Workflow

G N1 Identify 5-Chloroquinoline Solubility Barrier N2 Determine Target Solvent System N1->N2 N3 Polar Aprotic (DMF, DMSO) N2->N3 High Polarity N4 Non-Polar / Ethers (EtOAc, 2-MeTHF) N2->N4 Moderate Polarity N5 Halogenated (DCM, Chloroform) N2->N5 Halogen Affinity N6 Direct Dissolution (High Solvency) N3->N6 N7 Use Soluble Bases (e.g., DBU/NaTFA) N4->N7 N8 Leverage Halogen- π Interactions N5->N8 N9 Apply Heat / Sonication N6->N9 N7->N9 N8->N9 N10 Homogeneous Solution N9->N10

Decision tree for overcoming 5-chloroquinoline solubility barriers in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do 5-chloroquinolines exhibit notoriously poor solubility in standard non-polar organic solvents like hexanes or cold ethyl acetate? A: The solubility barrier is driven by strong intermolecular forces. The planar quinoline core promotes extensive π−π stacking, while the highly electronegative chlorine atom at the C5 position creates a strong dipole moment[1]. Together, these factors result in a high crystal lattice energy. In weakly polar solvents, solvent-solute interactions are insufficient to overcome these lattice forces, leading to poor dissolution.

Q2: Which organic solvent systems are most effective for solubilizing halogenated quinolines? A: The optimal choice depends entirely on the downstream application:

  • Halogenated Solvents (DCM, Chloroform): These are highly effective due to attractive halogen– π interactions. The electron-deficient region (the σ -hole) of the solvent's halogen atoms interacts favorably with the electron-rich quinoline π -system, creating a compact solvent shell that rapidly breaks the crystal lattice[2].

  • Polar Aprotic Solvents (DMF, DMSO): These solvents possess high dielectric constants that disrupt dipole-dipole interactions between 5-chloroquinoline molecules, making them ideal for high-concentration stock solutions[3].

Q3: My 5-chloroquinoline intermediate precipitates ("crashes out") during reaction workup or dilution. How can I prevent this? A: "Crashing out" occurs when the concentration of the solubilizing organic co-solvent drops below a critical threshold upon dilution, or when the temperature decreases rapidly[3]. To mitigate this:

  • Temperature Control: Maintain elevated temperatures during the initial dilution phase, as quinoline solubility is highly temperature-dependent[1].

  • pH Adjustment: The quinoline nitrogen is a weak base. If you are partitioning into an aqueous/organic biphasic system, adjusting the pH dictates solubility. Lowering the pH (using HCl) protonates the nitrogen to form a highly soluble cationic salt, driving it into polar/aqueous phases[4]. Conversely, maintaining a neutral or slightly basic pH ensures the compound remains in its free-base form, which is more soluble in the organic layer[4].

Q4: How does solubility impact transition-metal catalyzed cross-couplings of 5-chloroquinolines, and how can I optimize it? A: In cross-coupling reactions (e.g., amidation or amination), the use of traditional inorganic bases (like K2​CO3​ ) often results in heterogeneous mixtures due to their poor solubility in organic solvents. This necessitates high reaction temperatures (>80 °C) to achieve reasonable kinetics[5]. To solve this, employ a soluble dual-base system, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) combined with Sodium Trifluoroacetate (NaTFA). NaTFA exhibits high solubility in organic solvents like 2-MeTHF and EtOAc. This homogeneous condition significantly improves reaction rates and allows couplings to proceed efficiently at lower temperatures (e.g., 50 °C)[5].

Data Presentation: Solvent Selection Guide

Summarizing the causality behind solvent selection ensures you choose the right medium for your specific synthetic step.

Solvent ClassRepresentative SolventsSolubilization MechanismPrimary Experimental Use Case
Halogenated Dichloromethane (DCM), ChloroformHalogen- π interactions and σ -hole stabilization[2]Liquid-liquid extractions, NMR spectroscopy
Polar Aprotic DMF, DMSOHigh dielectric constant disrupts intermolecular dipole forces[3]High-concentration stock solutions, SN​Ar reactions
Ethers / Esters 2-MeTHF, Ethyl AcetateModerate polarity; requires soluble additives for basic conditions[5]Scalable cross-couplings (with DBU/NaTFA)
Polar Protic Methanol, EthanolHydrogen bonding; highly responsive to pH-induced salt formation[1][4]Recrystallization, salt isolation (HCl/mesylate)
Experimental Protocols
Protocol 1: Homogeneous Cross-Coupling of 5-Chloroquinolines using a Soluble Dual-Base System

Causality: This protocol utilizes DBU and NaTFA to maintain a completely homogeneous reaction mixture in 2-MeTHF, preventing the kinetic bottlenecks associated with insoluble inorganic bases[5].

  • Reactor Charging: To a dry reaction vessel, add 5-chloroquinoline (1.0 equiv), the desired amine/amide nucleophile (1.2 equiv), and Sodium Trifluoroacetate (NaTFA) (1.2 equiv)[5].

  • Solvent Addition: Suspend the reagents in anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

  • Base Introduction: Add DBU (1.2 equiv) via syringe. The combination of DBU and NaTFA will form a highly soluble base complex in the organic solvent[5].

  • Deoxygenation: Sparge the solution with subsurface N2​ for 15 minutes to achieve a headspace O2​ level of <700 ppm, preventing catalyst degradation[5].

  • Catalyst Addition & Heating: Add the palladium catalyst solution. Heat the homogeneous mixture to 50 °C.

  • Self-Validation Check: The absence of suspended base particles confirms the efficacy of the dual-base system, ensuring predictable, lot-independent reaction kinetics.

Protocol 2: pH-Driven Solubilization and Phase Partitioning

Causality: Exploiting the weakly basic nature of the quinoline nitrogen allows for reversible phase transfer, aiding in both dissolution and purification[4].

  • Initial Dissolution: Dissolve the crude 5-chloroquinoline mixture in a halogenated solvent (e.g., DCM) to leverage halogen- π interactions[2].

  • Acidic Extraction (Protonation): Add 1N HCl (aq) to the organic layer. The acidic environment protonates the quinoline nitrogen, forming a water-soluble cationic salt that partitions into the aqueous layer[4].

  • Phase Separation: Separate the aqueous layer (containing the solubilized 5-chloroquinoline salt) from the organic layer (containing non-basic impurities).

  • Neutralization (Free-Base Regeneration): Cool the aqueous layer on ice and slowly neutralize to pH 7-8 using solid Na2​CO3​ [6][7]. The acidification/neutralization process is exothermic, so cooling prevents degradation[6].

  • Precipitation/Extraction: The neutralized free-base will precipitate due to its decreased solubility in cold aqueous solutions[6]. Extract the purified product back into fresh DCM or isolate via vacuum filtration.

  • Self-Validation Check: Verify the Tyndall effect in the final organic filtrate; a clear solution without light scattering indicates complete dissolution without micro-particulates.

References
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents SciSpace URL: [Link]

  • 5-Chloro-8-hydroxyquinoline Solubility of Things URL: [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives PMC (NIH) URL:[Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System ACS Publications URL:[Link]

Sources

Troubleshooting

Optimizing thermal cyclization temperature for quinoline synthesis

Topic: Optimizing Thermal Cyclization Temperatures for Quinoline Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the . This hub is designed to help you troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Thermal Cyclization Temperatures for Quinoline Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the . This hub is designed to help you troubleshoot and optimize high-temperature cyclization steps critical to quinoline synthesis, specifically focusing on the Gould-Jacobs and Conrad-Limpach reactions. As a Senior Application Scientist, I have structured this guide to provide mechanistic causality, self-validating protocols, and actionable solutions to common experimental bottlenecks.

Part 1: Frequently Asked Questions (FAQs) – Causality & Mechanism

Q1: Why does the cyclization step in the Gould-Jacobs and Conrad-Limpach reactions require such extreme temperatures (>250 °C)? A1: The thermal cyclization of anilidomethylenemalonic esters (Gould-Jacobs) or intermediate enamines (Conrad-Limpach) proceeds via a 6π-electrocyclization followed by tautomerization[1][2]. This ring-closing event is the rate-determining step and has an exceptionally high activation energy barrier. Temperatures below 200 °C typically result in incomplete conversion (often <30% yield)[2]. Temperatures between 250–300 °C are strictly required to drive the reaction to completion and achieve yields upwards of 95%[2][3].

Q2: I am trying to synthesize a 4-hydroxyquinoline via the Conrad-Limpach method, but NMR shows I am isolating the 2-hydroxyquinoline isomer. What went wrong? A2: You are observing the Knorr product, which is a result of thermodynamic control[4][5]. The regioselectivity of the initial condensation between the aniline and the β-ketoester is highly temperature-dependent. At lower temperatures (e.g., room temperature to 100 °C), the kinetically favored β-aminoacrylate forms, which subsequently cyclizes to the desired 4-hydroxyquinoline[4][6]. If your initial condensation temperature is too high (~140 °C), the aniline attacks the ester group instead of the ketone, forming a β-keto acid anilide that cyclizes into the thermodynamically stable 2-hydroxyquinoline[5][6].

Q3: Can I use standard laboratory solvents like Toluene or DMF for the cyclization step? A3: No. Standard solvents will boil and reflux long before the reaction mixture reaches the required >250 °C activation barrier[4]. You must use inert, high-boiling solvents such as Dowtherm A or diphenyl ether to facilitate the necessary heat transfer[1][3].

Part 2: Troubleshooting Guide

Issue 1: Incomplete Cyclization (Starting material remains after 2 hours)
  • Root Cause: Insufficient thermal energy transfer or premature solvent reflux. The electrocyclic ring-closing is starved of energy.

  • Solution: Verify the internal temperature using a thermocouple probe, not just the heating mantle setting. Ensure you are using a solvent with a boiling point exceeding 250 °C[1][4].

Issue 2: Severe Charring, Tar Formation, or Decarboxylation
  • Root Cause: Prolonged exposure to >250 °C causes product degradation, polymerization, and unwanted decarboxylation of the 3-carboalkoxy group[3][4].

  • Solution A (Microwave Irradiation): Transition from conventional batch heating to microwave synthesis. Microwave reactors can achieve 250–300 °C rapidly, reducing the required reaction time from hours to 1–15 minutes, which significantly minimizes degradation[1][3].

  • Solution B (Continuous Flow Chemistry): Implement a high-temperature, high-pressure flow reactor. By utilizing low-boiling solvents (like THF) under high pressure (e.g., 390 °C at a 0.5-minute residence time), you can achieve >95% yields while completely avoiding the tarring associated with prolonged batch heating[7].

Part 3: Visual Workflows

Troubleshooting Start Issue: Low Yield or Impurities Q1 Is Cyclization Temp < 250°C? Start->Q1 A1 Action: Increase Temp to 250-300°C Q1->A1 Yes Q2 Is the product charring or forming tar? Q1->Q2 No A2 Action: Use Microwave or Flow Reactor Q2->A2 Yes Q3 Is 2-hydroxyquinoline (Knorr product) forming? Q2->Q3 No A3 Action: Lower initial condensation temp Q3->A3 Yes Success Optimal 4-hydroxyquinoline Yield Q3->Success No

Troubleshooting workflow for thermal cyclization in quinoline synthesis.

Part 4: Quantitative Data Summaries

Table 1: Solvent Properties for Thermal Cyclization

SolventBoiling Point (°C)Suitability for CyclizationMechanistic Rationale
Toluene110PoorInsufficient thermal energy for 6π-electrocyclization.
DMF153PoorFails to reach the >250 °C activation barrier.
Diphenyl Ether259ExcellentIndustry standard; allows reflux at optimal cyclization temp.
Dowtherm A258ExcellentEutectic mixture; highly stable at extreme temperatures.

Table 2: Temperature vs. Yield (Gould-Jacobs Cyclization)

Temperature (°C)Reaction TimeHeating MethodTypical Yield (%)Primary Observation
< 2002–4 hoursConventional< 30%Incomplete conversion; starting material recovered[2].
25030–60 minsConventional75–95%Optimal batch conditions; product precipitates upon cooling[1][2].
250–3001–15 minsMicrowave85–98%Rapid conversion; minimizes tarring and decarboxylation[3].
3900.5 minsFlow Reactor> 95%High-pressure flow allows low-boiling solvents (e.g., THF)[7].

Part 5: Self-Validating Experimental Protocols

Protocol A: Conventional High-Temperature Cyclization (Dowtherm A)

This protocol utilizes a high-boiling inert solvent to achieve the necessary thermodynamic threshold while providing visual cues for reaction completion.

  • Reaction Setup: Dissolve the purified anilidomethylenemalonate intermediate in Dowtherm A or diphenyl ether (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and an internal thermocouple[1][3].

  • Heating: Ramp the heating mantle to achieve a steady internal temperature of 250–260 °C. Maintain reflux for 30–60 minutes.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the higher-Rf intermediate indicates the electrocyclization is finished[1][3].

  • Cooling & Precipitation: Remove the flask from the heat source and allow the mixture to cool to room temperature.

    • Self-Validation Check: A crystalline precipitate of the 4-hydroxyquinoline product should spontaneously form as the mixture cools[1].

  • Isolation: Add a non-polar solvent (e.g., cyclohexane or hexanes) to fully crash out the crude product. Filter the solid and wash thoroughly with hexanes to remove residual high-boiling solvent[1][4].

  • Drying: Dry the solid under vacuum to afford the cyclized product.

Protocol B: High-Pressure Continuous Flow Synthesis

This protocol is designed to eliminate tarring and degradation by utilizing extreme temperatures for ultra-short residence times.

  • Preparation: Prepare a 0.4 M solution of the intermediate in a low-boiling solvent such as THF[7].

  • Reactor Setup: Prime an automated high-temperature/high-pressure flow reactor (e.g., Phoenix reactor) with THF. Set the reactor temperature to 390 °C and adjust the flow rate to achieve exactly a 0.5-minute residence time[7].

  • Execution: Pump the reactant solution through the heated zone.

    • Causality: The extreme temperature ensures instantaneous cyclization, while the ultra-short residence time prevents secondary thermal degradation and decarboxylation[7].

  • Workup: Collect the output stream and evaporate the THF under reduced pressure.

  • Purification: Isolate the highly pure quinolone product via simple trituration and filtration[7].

References

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. 1

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. 3

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. 2

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem. 4

  • side reactions in the synthesis of quinoline derivatives - Benchchem. 5

  • Conrad–Limpach synthesis - Wikipedia. 6

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor - ACS Publications. 7

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 5-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 5-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-48-7). Often emerging as a challenging regioisomer during the synthesis of quinolone antibiotics, achieving high purity requires exploiting subtle physicochemical differences between isomers.

Part 1: Troubleshooting & FAQs

Q1: Why is my 5-chloro-4-hydroxyquinoline-3-carboxylic acid heavily contaminated with the 7-chloro isomer? A: This is a fundamental consequence of the reaction mechanism. During the Gould-Jacobs reaction using 3-chloroaniline, the initial condensation intermediate (diethyl 2-((3-chlorophenylamino)methylene)malonate) undergoes thermal cyclization. Because the starting aniline is meta-substituted, ring closure can occur at two different ortho positions. Cyclization at the less sterically hindered position yields the 7-chloro product, while cyclization at the more sterically hindered position yields the undesired 5-chloro-4-hydroxyquinoline-3-carboxylic acid isomer 1. The ratio is thermodynamically driven but heavily influenced by the cyclization temperature and high-boiling solvent (e.g., Dowtherm A) used 2.

Q2: How can I effectively separate the 5-chloro isomer from the 7-chloro isomer without using chromatography? A: Separating these isomers is notoriously difficult, but fractional crystallization is the standard approach, taking advantage of distinct solubility profiles in solvents like ethanol or acetic acid 1. Mechanistic Causality: The 5-chloro isomer features a chlorine atom directly adjacent to the 4-hydroxy group. This proximity creates steric hindrance that disrupts optimal intermolecular hydrogen bonding and π−π stacking in the crystal lattice. Consequently, the 5-chloro isomer has a lower lattice energy and higher solubility in polar protic solvents, allowing it to remain in the mother liquor while the 7-chloro isomer crystallizes out.

Q3: During the ester hydrolysis workup, my product precipitates as a sticky oil instead of a filterable powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the saponification mixture is acidified too rapidly or at elevated temperatures. The local concentration of the free carboxylic acid exceeds its solubility limit so quickly that it separates as a supersaturated liquid phase rather than nucleating as a solid. To ensure a clean powder, you must use a sufficient excess of strong base until the solid ester completely dissolves 1. Then, cool the alkaline mixture to <10 °C and perform controlled acidification using dilute HCl until it is acidic to Congo red paper 1.

Part 2: Step-by-Step Methodologies

Protocol A: Saponification and pH-Controlled Precipitation

This protocol ensures the complete conversion of the mixed ethyl esters to free acids without oiling out.

  • Alkaline Hydrolysis: Suspend the crude ethyl ester mixture in a 10% NaOH aqueous solution. Add ethanol as a co-solvent to improve solubility and facilitate hydrolysis [[1]](). Reflux at 85 °C for 2-3 hours.

  • Validation Checkpoint 1: Monitor by TLC. The reaction is complete only when the solid ester has completely dissolved into a clear, dark solution.

  • Cooling: Remove from heat and cool the reaction mixture to 5 °C using an ice bath. If any unreacted oil remains, separate and discard the organic layer.

  • Controlled Acidification: Carefully acidify the aqueous solution by dropwise addition of concentrated HCl with vigorous stirring.

  • Validation Checkpoint 2: Monitor the pH continuously. Stop acidification when the solution is acidic to Congo red paper (approx. pH 4.0). The solution must transition from a clear liquid to a thick, filterable suspension. If an oil forms, the temperature is too high; pause addition and cool further.

  • Isolation: Collect the precipitated mixed acids by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.

Protocol B: Fractional Crystallization for 5-Chloro Enrichment

This protocol separates the 5-chloro isomer from the 7-chloro isomer based on lattice energy differences.

  • Dissolution: Transfer the dried, mixed-isomer precipitate to a round-bottom flask. Add glacial acetic acid (approx. 10 mL per gram of crude solid) and heat to reflux (118 °C) until complete dissolution is achieved.

  • Primary Crystallization: Allow the solution to cool slowly to room temperature over 4 hours without agitation.

  • Validation Checkpoint 3: Needle-like crystals of the 7-chloro isomer should form on the flask walls. If a sudden, massive precipitation occurs, the 5-chloro isomer may be co-crystallizing; reheat to dissolve and cool more slowly.

  • Filtration: Filter the mixture. The filter cake contains the enriched 7-chloro isomer. Retain the mother liquor.

  • Secondary Isolation: The mother liquor is highly enriched in the target 5-chloro-4-hydroxyquinoline-3-carboxylic acid. Concentrate the mother liquor under reduced pressure and recrystallize the residue from a minimal amount of hot ethanol to yield the pure 5-chloro isomer.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Profile

Property5-Chloro Isomer (Target)7-Chloro Isomer (Byproduct)
CAS Number 860205-48-786-47-5
Molecular Weight 223.61 g/mol 223.61 g/mol
Log S (Aqueous) Moderately SolublePoorly Soluble 3
Soluble In Hot Acetic Acid, DMSO, DMFDMSO, DMF, Hot Ethanol
Isoelectric Point (Est.) ~pH 4.2~pH 4.5

Table 2: Preparative HPLC Method for Isomer Resolution (Use this method if fractional crystallization does not yield >98% purity)

ParameterSpecificationCausality / Rationale
Column C18 Prep (250 x 21.2 mm, 5 µm)High surface area required for resolving closely eluting positional isomers.
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of the carboxylic acid, preventing peak tailing.
Mobile Phase B AcetonitrileProvides sufficient elution strength for the hydrophobic quinoline core.
Gradient 10% to 60% B over 30 minShallow gradient maximizes resolution between the 5-chloro and 7-chloro peaks.
Flow Rate 15.0 mL/minOptimal linear velocity for a 21.2 mm ID preparative column.
Detection UV at 254 nmCaptures the primary aromatic π−π∗ absorbance band of the quinoline ring.

Part 4: Workflow Visualization

IsomerSeparation A Crude Gould-Jacobs Esters (5-Cl & 7-Cl Mixture) B Alkaline Hydrolysis (NaOH / EtOH, Reflux) A->B Add Base C Controlled Acidification (HCl to pH 4.0) B->C Cool to 5°C D Vacuum Filtration (Mixed Isomer Acids) C->D Precipitate forms E Fractional Crystallization (Hot Acetic Acid) D->E Dissolve at 118°C F Precipitate (7-Chloro Isomer) E->F Cool slowly G Mother Liquor (5-Chloro Isomer) E->G Filter H Concentration & Recrystallization (Pure 5-Chloro Acid) G->H EtOH Recryst.

Caption: Workflow for the isolation and purification of 5-chloro-4-hydroxyquinoline-3-carboxylic acid.

References

Sources

Troubleshooting

Technical Support Center: Optimizing the Gould-Jacobs Cyclization of Chloroanilines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the Gould-Jacobs reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the Gould-Jacobs reaction.

The Gould-Jacobs sequence is a cornerstone methodology for synthesizing 4-hydroxyquinoline scaffolds—a critical pharmacophore in antimalarial and antibacterial agents (e.g., fluoroquinolones)[1]. However, when utilizing halogenated precursors like chloroanilines, the extreme thermal requirements of the electrocyclization step (>250°C) often lead to complex byproduct profiles, including intractable tars, regioisomeric mixtures, and premature decarboxylation[2].

This guide bridges the gap between theoretical mechanism and practical benchtop execution, focusing on causality, modern reactor technologies, and self-validating protocols.

Mechanistic Pathway & Byproduct Origins

To eliminate byproducts, we must first understand their kinetic and thermodynamic origins. The reaction proceeds via the condensation of a chloroaniline with an ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This intermediate undergoes a high-temperature 6π-electrocyclization to form the quinoline core[3].

Pathway A Chloroaniline + EMME B Anilinomethylenemalonate (Intermediate) A->B Condensation (100-130°C) C 4-Hydroxyquinoline-3-carboxylate (Target Product) B->C Thermal Cyclization (>250°C) D Thermal Degradation (Tar) [Intermolecular Cross-linking] B->D Prolonged Heating (Batch > 1h) E Regioisomers (5-Cl vs 7-Cl) [meta-Substitution Issue] B->E meta-Chloroaniline Precursors F Premature Decarboxylation [-CO2 Byproduct] C->F T > 280°C or Extended Time

Figure 1: Gould-Jacobs mechanistic pathway illustrating primary byproduct divergence points.

Troubleshooting Guides & FAQs

Q1: My cyclization in diphenyl ether yields a black, intractable tar with low recovery of the 6-chloroquinoline product. How do I minimize thermal degradation? Causality: The classic batch protocol requires prolonged heating (1–8 hours) at 250°C in high-boiling solvents like diphenyl ether (Dowtherm A)[4]. Extended exposure to these extreme temperatures causes the anilinomethylenemalonate intermediate to undergo intermolecular cross-linking and oxidative degradation, forming "tar"[2]. Solution: Transition from conductive batch heating to Microwave Irradiation or Continuous Flow . Microwave synthesis rapidly superheats the reaction mixture, achieving the activation energy for electrocyclization in 10–20 minutes, thereby outcompeting the slower intermolecular degradation pathways[5].

Q2: I am using 3-chloroaniline (meta-substituted) and my NMR shows a mixture of 5-chloro and 7-chloro quinolines. How do I control regioselectivity? Causality: When a meta-substituted aniline undergoes electrocyclization, the ring closure can occur at either the ortho or para position relative to the chlorine atom[6]. Standard solution-phase batch heating usually yields a mixture governed by thermodynamic control, heavily favoring the less sterically hindered isomer, but rarely achieving >90% selectivity[7]. Solution: Implement Flash Vacuum Pyrolysis (FVP) . Gas-phase thermolysis at 450–650°C under high vacuum shifts the reaction to strict kinetic control. Studies have demonstrated that FVP uniquely favors the formation of the kinetically preferred regioisomer with high selectivity, a feat unattainable in standard solution-phase Gould-Jacobs conditions[7].

Q3: LC-MS analysis of my crude product shows a dominant mass of (M-44) instead of the desired 3-carboxylate. What went wrong? Causality: The target 4-hydroxyquinoline-3-carboxylate is highly susceptible to thermal decarboxylation (loss of CO₂)[1]. If your reaction temperature exceeds 280°C, or if the mixture is held at 250°C for too long after the cyclization is complete, the ester hydrolyzes (if trace water is present) and decarboxylates prematurely[2]. Solution: This requires a self-validating kinetic check. If using a microwave, cap the temperature at 250°C and limit the hold time to exactly 20 minutes[5]. If using continuous flow, strictly control the residence time to < 4.5 minutes[7].

Quantitative Data: Reactor Technology Comparison

To aid in selecting the appropriate methodology, the following table synthesizes the operational parameters and typical byproduct profiles across different reactor technologies for chloroaniline cyclizations[5][7][8].

MethodologyOperating TempTime / ResidenceTarget YieldPrimary Byproduct RiskScalability
Conventional Batch 240–260 °C1–8 Hours40–60%High (Tar, Decarboxylation)High (but hazardous)
Microwave Irradiation 250–300 °C10–20 Mins75–93%Low (if T < 280 °C)Low (Vessel limits)
Continuous Flow (High-P) 300–360 °C0.45–4.5 Mins>85%Very LowHigh (Continuous)
Flash Vacuum Pyrolysis 450–650 °CMillisecondsVariableRegioisomers minimizedLow (Specialized)
Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before irreversible byproduct formation occurs.

Protocol A: Microwave-Assisted Cyclization (Optimized for 4-Chloroaniline)

This protocol minimizes tar formation by exploiting rapid, volumetric heating.[2][4]

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM, 1.05 eq). Heat at 100–130°C for 1–2 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc). The reaction is complete when the aniline spot disappears. Remove the ethanol byproduct under reduced pressure to prevent reaction reversal.

  • Preparation for MW: Transfer 2.0 g of the resulting anilinomethylenemalonate intermediate into a microwave reactor vial (e.g., Anton Paar G30). Add 10 mL of anhydrous diphenyl ether.

  • Irradiation: Irradiate the sealed vial at 250°C for exactly 20 minutes.

    • Validation Check: Monitor the internal pressure trace on the microwave software. Pressure should stabilize; sudden spikes indicate solvent degradation or premature decarboxylation (CO₂ release).

  • Isolation: Cool the vial to room temperature (a dark precipitate will form). Add 10 mL of ethyl acetate or cyclohexane and stir for 1 hour to dissolve the diphenyl ether.

  • Filtration: Filter the solid under vacuum, wash thoroughly with cold ethyl acetate, and dry to yield ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol B: High-Pressure Continuous Flow Cyclization

This protocol utilizes low-boiling solvents under pressure to eliminate the need for diphenyl ether, drastically simplifying purification.[7][9]

  • Solution Prep: Prepare a 0.05 M solution of the anilinomethylenemalonate intermediate in anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Reactor Priming: Prime a high-temperature/high-pressure continuous flow reactor (e.g., 8 mL stainless steel coil, 1 mm ID) with pure solvent. Set the system pressure to 100–160 bar using the back-pressure regulator (BPR).

  • Thermolysis: Heat the reactor zone to 300–350°C. Pump the reagent stream at a flow rate that ensures a strict residence time of 0.45 to 4.5 minutes (e.g., 8 mL/min for ~25 seconds residence time).

  • Collection & Workup: Collect the output stream via a heat exchanger submerged in a water bath to quench the reaction instantly.

    • Validation Check: Run an immediate LC-MS on the first 5 mL fraction. If starting material remains, decrease the flow rate. If M-44 (decarboxylation) is detected, increase the flow rate to shorten residence time.

  • Purification: Evaporate the low-boiling solvent under reduced pressure to afford the highly pure quinolone core.

Optimization Decision Workflow

Use the following logic tree to determine the most appropriate technological intervention for your specific chloroaniline substrate.

Workflow Start Start Optimization Q1 Is precursor a meta-chloroaniline? Start->Q1 Flow Use Flash Vacuum Pyrolysis (FVP) (Kinetic Control) Q1->Flow Yes Q2 Are thermal degradation byproducts >10%? Q1->Q2 No (para/ortho) MW Switch to Microwave Irradiation (250°C, 10-20 min) Q2->MW Yes Conv Conventional Heating (Diphenyl Ether, 250°C) Q2->Conv No

Figure 2: Decision matrix for selecting Gould-Jacobs cyclization conditions based on precursor substitution and byproduct profiles.

References
  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications | 10

  • A solvent-free Jacobs–Gould reaction / On the Regioselectivity of the Gould–Jacobs Reaction | ResearchGate / EurJOC | 7

  • Gould–Jacobs reaction of 3a in continuous flow mode (FFP) | ResearchGate | 9

  • Name Reactions in Organic Synthesis: Gould-Jacobs Reaction | Cambridge University Press | 3

  • Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors | Stepbio | 8

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives | PMC | 4

  • 4,7-Dichloroquinoline Synthesis and Reactions | Wikipedia | 1

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis | Benchchem | 2

  • Buy 6-Chloro-2-propylquinolin-4(1H)-one: Multi-Step Organic Synthesis Pathways | EvitaChem | 6

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis (Microwave vs Thermal) | Benchchem | 5

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid via recrystallization. W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid via recrystallization. We will delve into solvent selection strategies, detailed experimental protocols, and a robust troubleshooting guide to address common challenges encountered in the laboratory.

Understanding the Molecule: The Key to Effective Purification

The molecular structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid dictates its solubility behavior. It is an amphiphilic molecule with distinct polar and non-polar regions:

  • Polar Moieties: The carboxylic acid (-COOH) and hydroxyl (-OH) groups, along with the quinoline ring's nitrogen atom, can participate in hydrogen bonding. The molecule can also exist in a zwitterionic form, further enhancing its polarity.

  • Non-Polar Moiety: The chlorinated benzene ring portion of the quinoline system contributes to its non-polar character.

This dual nature means that no single "perfect" solvent may exist. The compound's solubility is highly pH-dependent; it is significantly more soluble in basic solutions where the carboxylic acid is deprotonated to a carboxylate salt.[1] However, for purification by recrystallization from organic solvents, we must carefully select a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

Recommended Recrystallization Solvents and Systems

Effective purification requires a solvent that dissolves the target compound when hot but allows it to crystallize upon cooling, while leaving impurities dissolved in the mother liquor.[3] Given the structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid, polar aprotic solvents and binary mixtures are often the most successful.

Table 1: Potential Solvents for Recrystallization

Solvent ClassExample SolventBoiling Point (°C)Rationale & Insights
Polar Aprotic N,N-Dimethylformamide (DMF)153Excellent dissolving power for this class of compounds due to its high polarity. Often used in a binary system with an anti-solvent like water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)189Very strong solvent. While it will likely dissolve the compound readily, achieving good crystal recovery can be difficult due to high solubility even at low temperatures.[4]
Polar Protic Ethanol78Often a good starting point for quinoline-based carboxylic acids.[1][5] May require a binary system with water to reduce solubility for better yield.
Polar Protic Acetic Acid118The acidic nature can protonate the quinoline nitrogen, altering solubility. Effective for some heterocyclic acids, but can be difficult to remove completely.
Ethers 1,4-Dioxane101A moderate polarity solvent that can be effective, often in combination with water as an anti-solvent.

Expert Recommendation: A binary solvent system, such as DMF/Water or Ethanol/Water , is the most promising approach. This method provides fine control over the solubility, allowing for the dissolution of the compound in a minimal amount of the "good" solvent (DMF, Ethanol) followed by the controlled addition of a "poor" or "anti-solvent" (Water) to induce crystallization.[6][7]

Experimental Protocols

Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Binary Solvent Recrystallization from DMF/Water

This is the primary recommended method for achieving high purity.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Chloro-4-hydroxyquinoline-3-carboxylic acid. Add the minimum volume of N,N-Dimethylformamide (DMF) required to dissolve the solid at a moderately elevated temperature (e.g., 80-100°C). Stir continuously with a magnetic stir bar.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove impurities before crystallization.

  • Induce Crystallization: Reheat the clear filtrate. While maintaining a high temperature, add deionized water dropwise with constant stirring. Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of hot DMF to the turbid solution until it becomes clear again.

  • Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 DMF/water, followed by a wash with ice-cold deionized water to remove residual DMF.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Single Solvent Recrystallization from Ethanol

This method can be effective if the compound's solubility profile in ethanol is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a volume of ethanol. Heat the mixture to boiling with stirring. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[8]

  • Hot Filtration (Optional): If the solution is colored or contains insoluble material, perform a hot filtration as described in Protocol 1.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of quinoline carboxylic acids.

Q1: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution above its melting point or when the solution is too saturated.[9] This is a common problem when the cooling rate is too fast or an inappropriate solvent is used.[6][8]

  • Solution 1 (Slow Cooling): Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Solution 2 (Reduce Saturation): Add more hot solvent to the mixture to make it more dilute, then attempt the slow cooling process again.

  • Solution 3 (Change Solvent): The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or a different binary system.

Q2: No crystals are forming, even after the solution has been cooled in an ice bath.

A2: This usually indicates that the solution is not sufficiently saturated (too much solvent was used) or that the solution is supersaturated and requires a nucleation event to begin crystallization.[8]

  • Solution 1 (Increase Concentration): Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, attempt the cooling process again.

  • Solution 2 (Induce Nucleation): Try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[6]

  • Solution 3 (Seeding): If you have a pure crystal from a previous batch, add a single "seed crystal" to the cold solution to initiate crystallization.

Q3: The purity of my recrystallized product has not significantly improved. What is the cause?

A3: This suggests that the chosen solvent system is not effective at separating the desired compound from the specific impurities present. The impurities may have a solubility profile very similar to your product in that solvent.

  • Solution: You must select a different solvent or solvent system.[6] For example, if you used ethanol (a polar protic solvent) and failed, try a system like DMF/water (polar aprotic/polar protic) or Toluene/Ethanol (non-polar/polar) to exploit different solubility characteristics.

Q4: My final product is still colored, even after recrystallization.

A4: The color is likely due to highly conjugated, non-volatile impurities that co-crystallize with your product.

  • Solution: Repeat the recrystallization, but include the optional activated charcoal step (as described in Protocol 1, Step 2). The charcoal will adsorb many colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q5: The recovery yield is very low.

A5: Low yield can result from several factors.

  • Cause 1 (Too much solvent): Using a large excess of solvent will keep more of your product dissolved in the mother liquor, even when cold.[2] Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.

  • Cause 2 (Premature crystallization): Crystals forming during hot filtration will be lost. Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated to prevent cooling.

  • Cause 3 (Excessive washing): Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Solution: Wash the filter cake with a minimal amount of ice-cold solvent.

Recrystallization Workflow and Troubleshooting Logic

The following diagram outlines the general experimental workflow and the decision points for troubleshooting common issues.

Recrystallization_Workflow Recrystallization Workflow for 5-Chloro-4-hydroxyquinoline-3-carboxylic acid Start Start with Crude Product Select_Solvent Select Solvent System (e.g., DMF/Water) Start->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filter Hot Filtration (if insolubles/color present) Dissolve->Hot_Filter Cool Slow Cooling to Induce Crystallization Dissolve->Cool if no filtration needed Hot_Filter->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Crystals Formed Oiling_Out Problem: 'Oiling Out' Cool->Oiling_Out No_Crystals Problem: No Crystals Form Cool->No_Crystals Wash_Dry Wash with Cold Solvent and Dry Product Collect->Wash_Dry End Pure Crystalline Product Wash_Dry->End Troubleshoot_Oil Solution: 1. Reheat & Add More Solvent 2. Cool Slower Oiling_Out->Troubleshoot_Oil Troubleshoot_No_Crystals Solution: 1. Evaporate Solvent 2. Scratch Flask / Add Seed No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oil->Dissolve Troubleshoot_No_Crystals->Cool

Caption: A flowchart of the recrystallization process and key troubleshooting loops.

References

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
  • Semantic Scholar. (2014, April 21). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 5-Chloroquinoline Ring Closure

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing regiochemical challenges during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing regiochemical challenges during the construction of the 5-chloroquinoline scaffold.

Direct cyclization of meta-substituted anilines is notoriously problematic, often resulting in complex isomer mixtures that derail downstream drug development workflows[1]. Below, we dissect the mechanistic causality of these failures and provide self-validating, field-proven protocols to achieve absolute regiocontrol.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does the cyclization of 3-chloroaniline predominantly yield 7-chloroquinoline instead of my target, 5-chloroquinoline?

Causality & Mechanism: Classic quinoline ring closures—such as the Skraup, Doebner-Miller, and Conrad-Limpach syntheses—proceed via the initial condensation of the aniline nitrogen with an electrophile (e.g., an α,β -unsaturated carbonyl), followed by an electrophilic aromatic substitution (EAS) to close the newly formed ring[2].

For 3-chloroaniline, the EAS ring closure can occur at either the C2 position (ortho to the chlorine) or the C6 position (para to the chlorine). Two factors dictate the outcome:

  • Steric Hindrance: The C2 position is sterically compressed between the bulky chlorine atom and the newly formed carbon-nitrogen bond. The C6 position is sterically unencumbered.

  • Electronic Deactivation: Chlorine is an inductively electron-withdrawing group (-I effect). Because C2 is closer to the chlorine atom than C6, the C2 position is more strongly deactivated toward electrophilic attack.

Consequently, the reaction strongly favors C6 closure, yielding 7-chloroquinoline as the major thermodynamic and kinetic product (typically >80% ratio), leaving 5-chloroquinoline as a minor, difficult-to-isolate byproduct[3].

Regioselectivity Start 3-Chloroaniline Cond Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Cond Para 7-Chloroquinoline (Major: ~80-90%) Para-closure (Sterically Free) Cond->Para Favored Pathway Ortho 5-Chloroquinoline (Minor: ~10-20%) Ortho-closure (Sterically Hindered) Cond->Ortho Hindered Pathway

Fig 1: Regioselectivity divergence in the Skraup synthesis of 3-chloroaniline.

Q2: How can I rationally design a synthesis to force cyclization at the 5-position?

The Blocking Strategy: To overcome the inherent electronic and steric biases of the meta-chloro group, you must physically block the favored C6 position. This is most effectively achieved by using 2-amino-4-chlorobenzoic acid as the starting material instead of 3-chloroaniline.

By placing a carboxyl group at the C6-equivalent position, the EAS ring closure is forced to occur at the only available ortho position. This yields an 8-carboxy-5-chloroquinoline intermediate. The carboxyl group is then tracelessly removed via thermal decarboxylation to yield regiopure 5-chloroquinoline.

BlockingStrategy A 2-Amino-4-chlorobenzoic acid B Skraup Cyclization A->B C 8-Carboxy-5-chloroquinoline (Regiopure Intermediate) B->C D Thermal Decarboxylation (Dowtherm A, Heat) C->D E 5-Chloroquinoline (Exclusive Product) D->E

Fig 2: Regioselective synthesis of 5-chloroquinoline via a carboxyl-blocking strategy.

Q3: Are there alternative methodologies that avoid the harsh conditions of the Skraup reaction entirely?

Bottom-Up Annulation: Yes. If the harsh acidic and oxidative conditions of the Skraup reaction (which often lead to polymerization and tar formation) are incompatible with your downstream functional groups, consider a Friedländer annulation[4]. By starting with 2-amino-6-chlorobenzaldehyde and reacting it with an α -methylene ketone, the regiochemistry is pre-installed in the starting material. The cyclodehydration strictly dictates the formation of a 5-chloroquinoline derivative without the possibility of regioisomerism.

Part 2: Quantitative Data & Strategy Comparison

To assist in route scouting, the following table summarizes the quantitative expectations for the three primary strategies used to access the 5-chloroquinoline core.

Table 1: Quantitative Comparison of 5-Chloroquinoline Synthetic Strategies

Synthetic StrategyStarting MaterialMajor Product5-Chloro Isomer YieldRegioselectivity (5-Cl : 7-Cl)Key Advantage / Disadvantage
Direct Cyclization 3-Chloroaniline7-Chloroquinoline10 - 15%1 : 8Low yield; requires tedious chromatographic separation.
Carboxyl-Blocking 2-Amino-4-chlorobenzoic acid5-Chloroquinoline65 - 75% (Over 2 steps)> 99 : 1High regiopurity; requires high-temperature decarboxylation.
Friedländer Annulation 2-Amino-6-chlorobenzaldehyde5-Chloroquinoline80 - 90%> 99 : 1Mild conditions; starting materials can be expensive/unstable.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via Carboxyl-Blocking Strategy

This two-phase protocol utilizes built-in validation checkpoints to ensure reaction integrity before proceeding to the next step.

Phase 1: Modified Skraup Cyclization

  • Reagent Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-amino-4-chlorobenzoic acid (1.0 eq), glycerol (3.0 eq), and a mild oxidant such as sodium m-nitrobenzenesulfonate (1.2 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 V) dropwise. Causality: The acid catalyzes the dehydration of glycerol to acrolein and drives the subsequent cyclization[2].

  • Thermal Activation: Heat the mixture gradually to 140°C.

    • Validation Check: The reaction will become highly exothermic and turn dark. Maintain vigorous stirring and control the exotherm using an external cooling bath if the temperature exceeds 155°C. Failure to control the exotherm will result in carbonization.

  • Workup & Precipitation: After 4 hours, cool the mixture to room temperature and pour it over crushed ice. Carefully adjust the pH to 4.5 using aqueous ammonia.

    • Validation Check: A distinct precipitate of 8-carboxy-5-chloroquinoline will form at this specific isoelectric point. If the pH is too high (>6.0), the carboxylate salt will solubilize, drastically reducing your yield.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 60°C overnight.

Phase 2: Thermal Decarboxylation

  • Setup: Suspend the isolated 8-carboxy-5-chloroquinoline in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether, 5.0 V).

  • Decarboxylation: Heat the suspension to 250°C under an inert nitrogen atmosphere.

    • Validation Check: Route the exhaust through a mineral oil bubbler. The active evolution of CO 2​ gas confirms the decarboxylation is proceeding.

  • Completion: Once gas evolution completely ceases (typically 2-3 hours), cool the mixture to room temperature.

  • Purification: Extract the product using 1M HCl to form the water-soluble quinolinium salt, leaving the organic solvent behind. Neutralize the aqueous layer with NaOH to precipitate the regiopure 5-chloroquinoline.

Protocol B: Friedländer Annulation Approach

Ideal for generating focused libraries of substituted 5-chloroquinolines under mild conditions.

  • Condensation: Dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) and your chosen α -methylene ketone (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., KOH or piperidine, 0.2 eq). Causality: The base initiates the aldol condensation between the aldehyde and the α -methylene carbon, which is immediately followed by cyclodehydration with the amine.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the bright yellow benzaldehyde spot indicates complete conversion.

  • Isolation: Concentrate the solvent in vacuo and purify the resulting regiopure 5-chloroquinoline derivative via flash column chromatography.

Friedlander A 2-Amino-6-chlorobenzaldehyde C Base Catalyst (Aldol Condensation) A->C B α-Methylene Ketone B->C D Cyclodehydration C->D E 5-Chloroquinoline Derivative (Regiopure) D->E

Fig 3: Regioselective Friedländer annulation bypassing meta-substituted aniline intermediates.

References

  • Benchchem : (5-chloroquinolin-8-yl) ethyl carbonate. Retrieved from:1

  • Benchchem : The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from: 2

  • Benchchem : Technical Support Center: Optimization of 7-Chloroquinoline Synthesis. Retrieved from:3

  • Journal of Medicinal Chemistry (ACS Publications) : Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Retrieved from: 4

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions Involving 5-Chloro Substituted Quinolines

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity and unique photophysical properties.[1] The introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity and unique photophysical properties.[1] The introduction of a chloro substituent at the 5-position (C5) of the quinoline ring system, however, presents a formidable challenge for synthetic chemists. This bulky halogen atom exerts significant steric hindrance, profoundly influencing the reactivity of the adjacent C4 and C6 positions. This often leads to diminished reaction rates, low yields, and undesired side products in common synthetic transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the steric bulk of the 5-chloro substituent. We will delve into the mechanistic underpinnings of these steric effects and provide field-proven strategies and detailed protocols to enable the successful synthesis of functionalized 5-chloroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling at the C4 position of 5-chloroquinoline proceeding with low yield?

A1: The primary reason is the steric clash between the C5-chloro group and the incoming palladium catalyst complex during the oxidative addition step.[2] This steric repulsion raises the activation energy of the reaction, slowing it down and often favoring side reactions like proto-deboronation of the boronic acid.[3]

Troubleshooting Steps:

  • Ligand Selection: Switch to bulkier, more electron-rich biarylphosphine ligands such as SPhos, XPhos, or BrettPhos.[4][5] These ligands create a more open coordination sphere around the palladium center, which can better accommodate the sterically demanding 5-chloroquinoline substrate.

  • Catalyst Precursor: Utilize pre-formed palladium complexes (precatalysts) that are more readily activated to the active Pd(0) species.[5][6]

  • Base and Solvent: The choice of base and solvent is critical. A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can accelerate the transmetalation step.[4] Aprotic polar solvents such as dioxane or THF are often effective.[4][7]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential decomposition of starting materials or catalysts. Microwave irradiation can sometimes provide rapid, localized heating to promote the reaction.[7]

Q2: I am attempting a Buchwald-Hartwig amination at C4 of a 5-chloroquinoline, but the reaction is sluggish and incomplete. What can I do?

A2: Similar to Suzuki coupling, the steric hindrance from the C5-chloro group impedes the approach of the palladium-amine complex. The choice of ligand is paramount in facilitating this transformation.

Troubleshooting Steps:

  • Generation of Ligands: The development of increasingly sterically hindered and electron-rich ligands has been crucial for the success of Buchwald-Hartwig aminations.[8] First-generation catalysts often fail with hindered substrates. Bidentate phosphine ligands like BINAP and DPEPhos, and more advanced, bulky monophosphine ligands from the Buchwald and Hartwig groups are recommended.[8][9]

  • Catalyst System: For challenging couplings, consider using a combination of a robust palladium source like Pd₂(dba)₃ with a specialized ligand such as Xantphos.[7]

  • Base Selection: A strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[4]

Q3: Can Directed ortho-Lithiation (DoM) be used to functionalize the C6 position of 5-chloroquinoline?

A3: Directed ortho-lithiation (DoM) is a powerful technique for regioselective functionalization, but its application to 5-chloroquinolines requires careful consideration.[10][11] The chloro group itself is not a strong directing metalation group (DMG). To functionalize the C6 position, a stronger DMG would need to be present at a position that directs lithiation to C6. However, the inherent acidity of other protons on the quinoline ring can lead to competitive deprotonation.

Alternative Strategy: Halogen Dance Reaction In some cases, treatment of a haloaromatic with a strong lithium base can induce a "halogen dance" rearrangement, where the lithium and halogen atoms exchange positions. This could potentially be exploited, but the regioselectivity would need to be carefully established.

A More Reliable Approach: If C6 functionalization is the goal, a more predictable route would be to start with a quinoline already functionalized at C6 with a group that can be converted to the desired substituent, or to employ a different synthetic strategy altogether that doesn't rely on DoM at that position.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Suzuki-Miyaura Coupling at the C4-Position

Problem: Low yield and significant starting material recovery in the Suzuki-Miyaura coupling of 4,5-dichloroquinoline with an arylboronic acid.

Causality Analysis:

The bulky C5-chloro group sterically hinders the approach of the palladium catalyst to the C4-Cl bond, which is the rate-determining oxidative addition step in the catalytic cycle.[2] Furthermore, the electron-withdrawing nature of the chloro group deactivates the aromatic ring, making oxidative addition more difficult.

Workflow for Optimization:

Suzuki_Optimization cluster_start Initial Poor Result cluster_strategy Optimization Strategy cluster_ligands Ligand Evaluation cluster_conditions Condition Optimization cluster_outcome Improved Outcome start start strategy Ligand Screening Pre-catalyst Base & Solvent start:f0->strategy:l Address Steric Hindrance ligands SPhos XPhos BrettPhos strategy:l->ligands Test Bulky Ligands conditions Use Pd₂(dba)₃ or G3 Precatalyst Switch to NaOtBu or Cs₂CO₃ Use Dioxane/H₂O or Toluene ligands->conditions Fine-tune outcome outcome conditions->outcome:f0 Optimized Protocol

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4,5-Dichloroquinoline
  • Reaction Setup: To an oven-dried Schlenk tube, add 4,5-dichloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium tert-butoxide (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Catalyst System Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O100< 20Hypothetical Baseline
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene11065[5]
XPhos Pd G3XPhosNaOtBuDioxane/H₂O100> 80[4]
BrettPhos Pd G3BrettPhosLHMDSTHF8078[4]
Guide 2: Navigating Buchwald-Hartwig Amination with Sterically Encumbered 5-Chloroquinolines

Problem: Failure to form the C-N bond between 4,5-dichloroquinoline and a primary amine using standard conditions.

Mechanistic Insight:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[9] The steric hindrance from the C5-chloro group can inhibit both the initial oxidative addition and the subsequent reductive elimination step. The use of highly specialized, bulky ligands is essential to create a coordinatively unsaturated and reactive palladium center that can overcome these steric barriers.[8][12]

Decision Tree for Troubleshooting:

Buchwald_Troubleshooting start Reaction Failure with Pd(OAc)₂/BINAP q1 Is the amine primary or secondary? start->q1 primary Use Bulky Monodentate Ligand (e.g., BrettPhos, RuPhos) q1->primary Primary secondary Use Bidentate Ligand (e.g., Xantphos) or Josiphos q1->secondary Secondary q2 Still low conversion? primary->q2 secondary->q2 base_change Switch to stronger base (LHMDS or K₃PO₄) q2->base_change Yes temp_increase Increase temperature / Use microwave q2->temp_increase Yes success Successful C-N Coupling base_change->success temp_increase->success

Caption: Troubleshooting amination of 5-chloroquinolines.

Protocol 2: Robust Buchwald-Hartwig Amination Protocol
  • Reagent Preparation: In a glovebox, add 4,5-dichloroquinoline (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (2.0 mmol) to a vial.

  • Catalyst Loading: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat to 110 °C for 16-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography.

Conclusion

Overcoming the steric hindrance imposed by the 5-chloro substituent in quinoline chemistry is a significant but surmountable challenge. A systematic approach to reaction optimization, focusing on the rational selection of advanced catalyst systems, including bulky, electron-rich ligands and appropriate bases, is key to success. The protocols and troubleshooting guides presented here, grounded in mechanistic principles and supported by literature precedents, provide a robust framework for researchers to navigate these challenging transformations and unlock the synthetic potential of this important class of molecules.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Graham, T. J. A., Shields, J. D., & Doyle, A. G. (2013). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. Organic Letters, 15(24), 6106–6109. Available at: [Link]

  • Majumdar, K., & Rahaman, S. M. W. (2020). Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Catalysis Science & Technology, 10(14), 4694-4706. Available at: [Link]

  • Sagan, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 247. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Rojas, J., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 131, 237-254. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850. Available at: [Link]

  • Marsais, F., et al. (1990). Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Tetrahedron, 46(13-14), 4879-4888. Available at: [Link]

  • Synthesis of 4,5-Dihydro-1H-[8][13]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. (2022). Molecules, 27(13), 4038. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2017). Molecules, 22(10), 1669. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Catalysts, 14(1), 1. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3998. Available at: [Link]

  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). Journal of Molecular Structure, 1319, 138769. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC, 2015(iv), 19-47. Available at: [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). Dalton Transactions, 42(42), 15021-15030. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Letters, 21(15), 5753-5763. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2011). Synlett, 2011(12), 1647-1664. Available at: [Link]

  • Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs. (2018). ACS Infectious Diseases, 4(11), 1585-1593. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2026, January 28). YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Beilstein Journal of Organic Chemistry, 12, 2266-2274. Available at: [Link]

  • Directed Ortho metalation (DOM), Part 2 (3 examples). (2019, May 19). YouTube. Available at: [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (2018). ECORFAN-Bolivia Journal, 5(8), 1-10. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia, 3(1), 1-12. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467. Available at: [Link]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2020). Journal of Chemical & Engineering Data, 65(4), 1846-1857. Available at: [Link]

  • Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. (2017). ACS Infectious Diseases, 3(10), 753-762. Available at: [Link]

  • Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria. (2012). Current Topics in Medicinal Chemistry, 12(5), 388-396. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 206-215. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 5-Chloro-4-hydroxyquinoline-3-carboxylic acid stands as a key intermediate and a potential pharmacophore. This guide provides an in-depth, experience-driven interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing it with structurally related analogs to offer a comprehensive analytical framework.

The Strategic Importance of 1H NMR for Substituted Quinolines

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the substitution patterns and electronic environment of quinoline-based molecules.[1] The chemical shift (δ), splitting pattern (multiplicity), and integration of each proton signal provide a detailed roadmap of the molecular structure. For a molecule like 5-Chloro-4-hydroxyquinoline-3-carboxylic acid, ¹H NMR is critical for verifying the positions of the chloro, hydroxyl, and carboxylic acid substituents, which profoundly influence its chemical reactivity and biological function.

Predicting the 1H NMR Spectrum of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Caption: Structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid with proton designations.

Expected Chemical Shifts and Splitting Patterns:
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
H2 8.9 - 9.1Singlet (s)This proton is adjacent to the nitrogen atom, placing it in a highly deshielded environment, and is expected to be the most downfield signal.[1][2] The absence of adjacent protons will result in a singlet.
H8 8.0 - 8.2Doublet (d)The H8 proton is deshielded due to its proximity to the heterocyclic ring. It will be split by the adjacent H7 proton.
H7 7.6 - 7.8Triplet (t) or Doublet of Doublets (dd)The H7 proton will be split by both H6 and H8. If the coupling constants are similar, it will appear as a triplet; otherwise, a doublet of doublets is expected.
H6 7.4 - 7.6Doublet (d)The H6 proton is split by the adjacent H7 proton. The electron-withdrawing effect of the chloro group at position 5 will likely shift it slightly downfield compared to an unsubstituted quinoline.
OH > 10Broad Singlet (br s)The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is often broad due to exchange.
COOH > 12Broad Singlet (br s)The carboxylic acid proton is highly acidic and will appear as a broad singlet at a very downfield position.[3]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparison with the known ¹H NMR data of similar quinoline derivatives is essential.

CompoundH2 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)H8 (ppm)Other Signals (ppm)
4-Hydroxyquinoline 7.97 (d)8.17 (d)7.36 (t)7.68 (t)7.61 (d)OH: 11.91
3-Quinolinecarboxylic acid 9.40 (s)8.14 (d)7.75 (t)7.95 (t)8.23 (d)COOH: 13.0
5-Chloro-8-hydroxyquinoline 8.8 (d)-7.2 (d)7.6 (t)-OH: ~9.8

Data for 4-Hydroxyquinoline and 3-Quinolinecarboxylic acid were obtained from spectral databases.[3][4] Data for 5-Chloro-8-hydroxyquinoline is based on typical values for related structures.

This comparative data reinforces our predictions for 5-Chloro-4-hydroxyquinoline-3-carboxylic acid. The deshielding effect of the carboxylic acid group at C3 is evident in the downfield shift of H2 in 3-Quinolinecarboxylic acid compared to 4-Hydroxyquinoline. We can anticipate a similar strong deshielding effect on the H2 proton in our target molecule.

Experimental Protocol: Sample Preparation for 1H NMR Analysis

To ensure high-quality, reproducible data, a standardized sample preparation protocol is crucial.

Objective: To prepare a solution of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid suitable for ¹H NMR analysis.

Materials:

  • 5-Chloro-4-hydroxyquinoline-3-carboxylic acid (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 5-10 mg of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[1] DMSO-d6 is the solvent of choice due to its ability to dissolve both the carboxylic acid and hydroxyl groups, and its solvent peak does not interfere with the aromatic region.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

Troubleshooting and Data Interpretation Workflow

The interpretation of ¹H NMR spectra of substituted quinolines can sometimes be challenging due to signal overlap.[2] The following workflow provides a systematic approach to data analysis and troubleshooting.

G A Acquire 1H NMR Spectrum B Identify Solvent and Reference Peaks (TMS) A->B C Integrate All Signals B->C D Assign Downfield Singlet to H2 C->D E Analyze Aromatic Region (7-9 ppm) for Splitting Patterns D->E F Identify Broad Singlets (OH and COOH) E->F G Are Assignments Unambiguous? F->G H Yes: Final Structure Confirmation G->H Yes I No: Further Analysis Required G->I No J Consider 2D NMR (COSY, HSQC) I->J K Compare with Predicted and Analog Spectra I->K

Sources

Comparative

HPLC method development for 5-chloroquinoline carboxylic acid purity

Unlocking Positional Isomer Resolution: A Comparative Guide to HPLC Method Development for 5-Chloroquinoline Carboxylic Acid Purity As a Senior Application Scientist, I frequently encounter the analytical hurdles present...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Positional Isomer Resolution: A Comparative Guide to HPLC Method Development for 5-Chloroquinoline Carboxylic Acid Purity

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by quinoline derivatives. 5-chloroquinoline carboxylic acids are critical scaffolds in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors[1], antimalarials, and fluoroquinolone antibiotics[2]. However, their purity assessment is notoriously difficult. The amphoteric nature of the molecule—driven by the basic quinoline nitrogen and the acidic carboxylic moiety—leads to complex retention behaviors[3]. Furthermore, distinguishing the 5-chloro active pharmaceutical ingredient (API) from its positional isomers (e.g., 6-chloro or 7-chloro derivatives) requires highly selective stationary phases, as standard hydrophobic interactions often fail to provide baseline resolution[4].

This guide objectively compares the performance of a standard Alkyl C18 column against a Pentafluorophenyl (PFP) column. By explaining the causality behind these chromatographic choices, I will outline a self-validating protocol for developing a robust, stability-indicating method.

The Causality of Chromatographic Selectivity: Why C18 Falls Short

Most method development begins with a C18 column due to its predictable hydrophobic retention[5]. However, positional isomers of halogenated quinolines possess nearly identical logP values and molecular volumes[3]. When a 5-chloro and a 6-chloro isomer enter a C18 stationary phase, the dispersive (van der Waals) interactions are indistinguishable, resulting in co-elution.

To break this selectivity deadlock, we must leverage orthogonal interaction mechanisms[4]. A PFP (Pentafluorophenyl) column introduces three distinct interactions absent in C18:

  • π−π Interactions : The electron-deficient fluorinated ring strongly interacts with the electron-rich regions of the quinoline system.

  • Dipole-Dipole Interactions : The highly polar C-F bonds induce dipole moments that differentiate the subtle electron density shifts caused by the chlorine atom's position (C5 vs. C6).

  • Shape Selectivity : The rigid planar structure of the PFP ligand offers enhanced steric recognition for rigid bicyclic aromatics.

Method Development Logic & Workflow

Below is the logical framework for navigating the amphoteric and isomeric challenges of quinoline carboxylic acids.

HPLC_Method_Logic Start Analyze API Properties pKa1 (COOH) ~2.0 pKa2 (N) ~4.9 pH_Select Select Mobile Phase pH Target pH 2.0 (0.1% TFA) Suppress COOH, Protonate N Start->pH_Select Col_Screen Screen Stationary Phases C18 vs. PFP pH_Select->Col_Screen Eval_Rs Is Positional Isomer Resolution (Rs) > 1.5? Col_Screen->Eval_Rs Opt_C18 Optimize Gradient on C18 Eval_Rs->Opt_C18 Yes Switch_PFP Exploit π-π & Dipole Interactions on PFP Eval_Rs->Switch_PFP No Validate Execute Self-Validating Forced Degradation Opt_C18->Validate Switch_PFP->Validate

Logical workflow for HPLC method development of amphoteric positional isomers.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the method must be a self-validating system. This means incorporating internal system suitability checks and stress-testing (forced degradation) to prove the method is stability-indicating[2].

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral), preventing peak tailing from secondary silanol interactions. The quinoline nitrogen is protonated, and TFA acts as a volatile ion-pairing agent to improve retention and peak shape[6].

  • Organic Phase (B): 0.1% TFA in Acetonitrile.

Step 2: Column Equilibration & System Suitability

  • Install the column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Equilibrate with 95% A / 5% B for 20 column volumes to ensure stationary phase solvation.

  • Self-Validation Check: Inject a uracil standard to verify the void volume ( t0​ ) and ensure zero dead-volume in the fluidic path.

Step 3: Comparative Gradient Elution

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (thermostating is critical for the reproducibility of π−π interactions).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore)[1].

Step 4: Forced Degradation (Specificity Proof)

  • Subject the 5-chloroquinoline carboxylic acid sample to 1N HCl (80°C, 2h), 1N NaOH (80°C, 2h), and 3% H2​O2​ (RT, 24h).

  • Neutralize and inject. The method is self-validated if the mass balance is >98% and the API peak is baseline resolved from all degradation products[7].

Comparative Performance Data: C18 vs. PFP

The table below summarizes the experimental outcomes when separating 5-chloroquinoline carboxylic acid from its primary synthetic impurity, 6-chloroquinoline carboxylic acid.

Chromatographic ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)Analytical Implication
Retention Time (5-chloro) 8.42 min11.15 minPFP provides stronger retention via π−π interactions.
Retention Time (6-chloro) 8.51 min12.40 minDipole differences heavily influence PFP retention.
Resolution ( Rs​ ) 0.6 (Co-elution) 3.2 (Baseline) C18 fails to resolve isomers; PFP succeeds.
Peak Tailing Factor ( Tf​ ) 1.451.10PFP shields residual silanols better for basic analytes.
Theoretical Plates ( N ) 12,50018,200Superior efficiency on PFP due to optimized mass transfer.

Conclusion & Best Practices

For the purity analysis of 5-chloroquinoline carboxylic acid, relying solely on hydrophobic partitioning is an analytical blind spot. The data unequivocally demonstrates that a PFP stationary phase outperforms standard C18 chemistries when resolving halogenated positional isomers[4]. By strictly controlling the mobile phase pH to 2.0 with TFA, we suppress the amphoteric nature of the molecule, while the fluorinated stationary phase exploits subtle dipole and electron-density variations to achieve baseline resolution.

When developing methods for similar heterocyclic scaffolds, always screen a fluorinated or biphenyl phase early in the workflow to save weeks of fruitless gradient optimization on a C18 column.

References

  • Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed -2

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem - 3

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC - 1

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate - 6

  • HPLC Column Comparison Screening Study for Reversed Phase Columns - LCMS.cz - 5

  • Column Selection for HPLC Method Development - Element Lab Solutions - 4

  • Development and Validation of a Simple, Rapid and Stability-Indicating High Performance Liquid Chromatography Method for Quantification of Norfloxacin in a Pharmaceutical Product - Longdom Publishing - 7

Sources

Validation

Unlocking the Fragmentation Patterns of 5-Chloro-4-hydroxyquinolines: A Comparative Guide to Mass Spectrometry Workflows

As a core pharmacophore in antimalarials, antibacterials, and kinase inhibitors, the 5-chloro-4-hydroxyquinoline scaffold presents unique analytical challenges during drug development. Accurate structural elucidation and...

Author: BenchChem Technical Support Team. Date: March 2026

As a core pharmacophore in antimalarials, antibacterials, and kinase inhibitors, the 5-chloro-4-hydroxyquinoline scaffold presents unique analytical challenges during drug development. Accurate structural elucidation and trace-level quantification require a deep understanding of its gas-phase behavior. This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing these derivatives, grounded in the fundamental physics of their fragmentation pathways.

Mechanistic Causality: The Physics of 5-Chloro-4-hydroxyquinoline Fragmentation

To optimize MS methods, we must first understand why these molecules fragment the way they do. The fragmentation of 5-chloro-4-hydroxyquinolines is governed by three primary structural phenomena:

Tautomerization Dynamics and CO Expulsion In solution, 4-hydroxyquinolines exist in a solvent-dependent equilibrium with their 4-quinolone tautomers. During Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]+ predominantly adopts the quinolone (keto) form 1. Upon Collision-Induced Dissociation (CID), this keto-form acts as a thermodynamic sink, driving the expulsion of carbon monoxide (CO, a neutral loss of 28 Da) from the heterocyclic ring 2.

The Peri-Effect and Halogen Cleavage The spatial proximity (peri-position) of the 5-chloro substituent to the 4-hydroxyl/keto group creates severe steric and electronic strain. In ESI-MS/MS (even-electron system), the inductive electron-withdrawing nature of the chlorine atom promotes the neutral loss of hydrogen chloride (HCl, -36 Da). Conversely, in Electron Ionization (EI-MS), the odd-electron molecular ion ( M+∙ ) strongly favors the homolytic cleavage of the C-Cl bond, ejecting a chlorine radical (Cl•, -35 Da).

Ring Contraction Following the loss of CO, the resulting intermediate undergoes ring contraction. This contracted species typically expels hydrogen cyanide (HCN, -27 Da), a hallmark fragmentation pathway for nitrogen-containing heterocycles 3.

Fragmentation M [M+H]+ m/z 180.02 M_CO [M+H - CO]+ m/z 152.02 M->M_CO -CO (-28 Da) M_HCl [M+H - HCl]+ m/z 144.04 M->M_HCl -HCl (-36 Da) M_CO_HCl [M+H - CO - HCl]+ m/z 116.05 M_CO->M_CO_HCl -HCl (-36 Da) M_HCN [M+H - CO - HCN]+ m/z 125.01 M_CO->M_HCN -HCN (-27 Da) M_HCl->M_CO_HCl -CO (-28 Da)

Proposed ESI-MS/MS fragmentation pathways for protonated 5-chloro-4-hydroxyquinoline.

Platform Comparison: Selecting the Right Mass Spectrometer

Choosing the correct MS platform depends on whether the goal is structural elucidation of unknown metabolites or high-throughput pharmacokinetic (PK) quantification 4. The table below objectively compares three leading analytical approaches.

Analytical PlatformIonization ModeMass AccuracyLimit of Detection (LOD)Linear Dynamic RangeBest Use Case for 5-Cl-4-OH-Quinolines
High-Resolution MS (Q-TOF/Orbitrap) ESI (+/-)< 2 ppm1–5 ng/mL3–4 orders of magnitudeDifferentiating isobaric neutral losses (e.g., distinguishing CO vs C2​H4​ loss); Metabolite ID.
Triple Quadrupole (QqQ) ESI (+/-)Unit (0.7 Da)10–50 pg/mL5–6 orders of magnitudeTargeted Multiple Reaction Monitoring (MRM) for trace-level PK quantification.
Gas Chromatography MS (GC-EI-MS) EI (70 eV)Unit (0.7 Da)5–10 ng/mL3–4 orders of magnitudeAnalysis of volatile derivatives; library matching using odd-electron radical fragmentation.

Expert Insight: For 5-chloro-4-hydroxyquinolines, QqQ platforms utilizing the m/z 180 152 (CO loss) transition often yield the highest signal-to-noise ratio for quantification. However, if matrix interferences are high, tracking the m/z 180 144 (HCl loss) transition provides superior specificity due to the unique peri-effect of the 5-chloro position.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

To ensure absolute trustworthiness in your data, experimental workflows must be self-validating. The following LC-MS/MS protocol incorporates built-in quality control gates specifically designed for halogenated quinolines.

Step 1: Sample Preparation & Matrix Management

  • Extract samples using protein precipitation (3:1 Acetonitrile:Plasma).

  • Reconstitute in 0.1% Formic Acid in Methanol/Water (1:1).

  • Validation Gate: Inject a double-blank (solvent only) to confirm the absence of carryover, as quinolines are notorious for adhering to stainless steel LC components.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintains sharp peak shapes for basic heterocycles).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 3: ESI Source Optimization & CID Tuning

  • Operate in ESI positive mode. Optimize the capillary voltage (typically 3.0–3.5 kV) to maximize the [M+H]+ ion at m/z 180.02.

  • Ramp Collision Energy (CE) from 10 to 40 eV. The CO loss ( m/z 152) typically optimizes at lower CE (15-20 eV), while the HCl loss ( m/z 144) requires higher CE (25-30 eV).

Step 4: Data Acquisition & Isotopic Validation

  • Validation Gate (Critical): Chlorine has two stable isotopes ( 35Cl and 37Cl ) with a natural abundance ratio of ~3:1. Before accepting any MS/MS spectra as valid, the software must confirm that the precursor ion cluster exhibits this exact 3:1 ratio ( m/z 180.02 vs m/z 182.02). Failure to observe this indicates an isobaric interference rather than the target analyte.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI(+) Ionization Source Optimization LC->Ion MS MS/MS Acquisition (HRMS or QqQ) Ion->MS Data Data Analysis (Isotope Validation) MS->Data

Step-by-step LC-ESI-MS/MS experimental workflow for quinoline derivative analysis.

References
  • Source: PMC (nih.gov)
  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL
  • Source: Analytical Chemistry (ACS Publications)
  • Source: PMC (nih.gov)

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Quinoline-3-Carboxylic Acid

For researchers and professionals in drug development and materials science, understanding the molecular structure of quinoline-3-carboxylic acid is paramount. Infrared (IR) spectroscopy offers a rapid and non-destructiv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure of quinoline-3-carboxylic acid is paramount. Infrared (IR) spectroscopy offers a rapid and non-destructive method to elucidate the key functional groups within this molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks of quinoline-3-carboxylic acid, comparing expected vibrational modes with experimental data to offer a comprehensive reference for spectral interpretation.

The Vibrational Fingerprint of a Molecule

IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For quinoline-3-carboxylic acid, this fingerprint is dominated by the vibrations of its carboxylic acid group and the fused aromatic quinoline ring system.

Key Functional Groups and Their IR Signatures

The structure of quinoline-3-carboxylic acid presents several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum.

Figure 1: Molecular structure of quinoline-3-carboxylic acid highlighting the key functional groups.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is responsible for some of the most characteristic and easily identifiable peaks in the IR spectrum.

  • O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is one of the broadest and most intense absorptions in an IR spectrum. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[1][2] This peak typically appears as a very broad band in the region of 3300-2500 cm⁻¹ .[3][4][5][6] Often, the sharper C-H stretching peaks of the aromatic ring will be superimposed on this broad absorption.[1]

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to a strong, sharp peak. For aromatic carboxylic acids like quinoline-3-carboxylic acid, this peak is typically found in the range of 1710-1680 cm⁻¹ .[1] The conjugation of the carbonyl group with the aromatic quinoline ring lowers the vibrational frequency compared to saturated carboxylic acids.[1][6]

  • C-O Stretching and O-H Bending: The spectrum will also show a C-O stretching band, typically between 1320 and 1210 cm⁻¹ .[1][3] Additionally, out-of-plane O-H bending can be observed as a broad peak in the 960-900 cm⁻¹ region.[1]

The Quinoline Ring System

The quinoline ring, a fused aromatic system containing a nitrogen atom, exhibits several characteristic vibrational modes.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weaker, sharp peaks just above 3000 cm⁻¹ , often in the 3100-3000 cm⁻¹ range.[3][7]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the aromatic rings give rise to a series of medium to strong peaks in the 1650-1400 cm⁻¹ region.[8][9] For quinoline specifically, C=N stretching has been reported around 1622 cm⁻¹ , while C=C stretching can be observed at various frequencies within this range.[8]

  • Aromatic C-H Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern of the aromatic ring. These absorptions typically occur in the 900-675 cm⁻¹ region and can be strong and sharp.[3]

Comparative Summary of IR Peaks

The following table summarizes the expected IR absorption peaks for the functional groups in quinoline-3-carboxylic acid, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic AcidO-H Stretch3300 - 2500Very Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
Carboxylic AcidC-O Stretch1320 - 1210Medium to Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Broad, Medium
Quinoline RingAromatic C-H Stretch3100 - 3000Weak to Medium, Sharp
Quinoline RingC=C and C=N Stretch1650 - 1400Medium to Strong, Multiple Peaks
Quinoline RingAromatic C-H Bend (out-of-plane)900 - 675Medium to Strong, Sharp

Experimental Protocol: Acquiring an IR Spectrum

To obtain a high-quality IR spectrum of quinoline-3-carboxylic acid, the following standard procedure using the KBr pellet method is recommended. This method is widely used for solid samples and provides excellent spectral resolution.

cluster_workflow KBr Pellet Preparation and IR Analysis A Sample Preparation: Grind 1-2 mg of quinoline-3-carboxylic acid with ~100 mg of dry KBr powder. B Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent disc. A->B C Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum. B->C D Data Processing: Perform background correction and baseline correction on the acquired spectrum. C->D

Figure 2: Standard workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Ensure both the quinoline-3-carboxylic acid sample and the potassium bromide (KBr) powder are thoroughly dry to avoid interference from water absorption bands. Gently grind 1-2 mg of the sample with approximately 100 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a portion of the mixture into a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Subtraction: It is crucial to run a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions from the sample spectrum.

Conclusion

The infrared spectrum of quinoline-3-carboxylic acid is rich with information, providing clear and distinct signatures for its constituent functional groups. By understanding the expected positions and characteristics of the O-H, C=O, C-O, C-H, C=C, and C=N vibrations, researchers can confidently identify and characterize this important molecule. This guide serves as a foundational reference, enabling accurate spectral interpretation and supporting the advancement of research and development in fields where quinoline derivatives are of significant interest.

References

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Available from: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Available from: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Available from: [Link]

  • Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A - ACS Publications. (2022, April 13). Available from: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Available from: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Available from: [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed. (2013, September 15). Available from: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Available from: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Available from: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ) - ResearchGate. (n.d.). Available from: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. (2004, March 23). Available from: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (2023, April 27). Available from: [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Publishing. (2024, March 27). Available from: [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). Available from: [Link]

Sources

Validation

Comparative Biological Activity of 5-Chloro vs. 6-Chloro Quinoline Isomers: A Structural and Mechanistic Guide

As a privileged pharmacophore in medicinal chemistry, the quinoline scaffold serves as the structural backbone for numerous antimalarial, antimicrobial, and anticancer agents 1. When optimizing this scaffold, the introdu...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the quinoline scaffold serves as the structural backbone for numerous antimalarial, antimicrobial, and anticancer agents 1. When optimizing this scaffold, the introduction of an electron-withdrawing, lipophilic chlorine atom is a standard strategy to improve metabolic stability and target affinity. However, the precise positional isomerism of this halogen—specifically at the C5 versus the C6 position on the carbocyclic ring—dictates the three-dimensional trajectory of the molecule, profoundly impacting its Structure-Activity Relationship (SAR).

This guide provides an objective, data-driven comparison of 5-chloro and 6-chloro quinoline isomers, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: The C5 vs. C6 Dichotomy

To understand why a simple positional shift of a single chlorine atom drastically alters biological efficacy, we must analyze the steric and electronic microenvironments of the quinoline ring:

  • Steric Hindrance and Dihedral Angles: The C5 position is directly adjacent to the C4 bridgehead. In many bioactive quinolines (such as quinoline-4-carboxylic acids or 4-aminoquinolines), a bulky substituent at C4 is essential for activity. A 5-chloro substitution creates a severe steric clash with the C4 group, forcing it out of coplanarity and altering the molecule's overall conformation. Conversely, the 6-chloro position is sufficiently distant to relieve this steric strain while still providing the hydrophobic bulk necessary to anchor the molecule into deep protein binding pockets 2.

  • Binding Pocket Vector Alignment: In targets like topoisomerases or the eIF4A RNA-helicase, the 6-chloro vector frequently aligns perfectly with hydrophobic clefts. The 5-chloro vector, projecting at a different angle, often clashes with the binding pocket walls, leading to a precipitous drop in binding affinity [[3]]().

  • Electronic Modulation: While both positions exert an electron-withdrawing inductive effect, their resonance contributions to the fused pyridine ring differ, subtly modulating the basicity (pKa) of the quinoline nitrogen. This affects the molecule's protonation state at physiological pH, influencing both cell permeability and ionic interactions within the target active site.

Comparative Biological Activity (Quantitative Data)

The divergent effects of C5 vs. C6 substitution are best illustrated through comparative in vitro assays. Table 1 summarizes the biological performance of these isomers across different therapeutic targets.

Table 1: Comparative Biological Activity of Chloroquinoline Isomers

Compound ClassBiological Target / Assay5-Chloro Isomer Activity6-Chloro Isomer ActivityMechanistic Observation
Quinoline-4-carboxylic acids eIF4A ATPase InhibitionWeak/InactivePotent (IC₅₀ ~26 µM)6-Cl relieves steric clash with the C4 carboxylate, enabling competitive binding against RNA [[2]]().
Chloro-nitroquinolines Bacterial DNA Gyrase / Cancer CytotoxicityModerateHigh6-Cl enhances the molecule's ability to intercalate into the DNA-gyrase complex and induce apoptosis [[3]]().
2-Phenylquinolines Fungal BOLm Enzyme Inhibition39 ± 2% Inhibition26 ± 4% Inhibition5-Cl shows slightly better inhibition, indicating a specific hydrophobic pocket geometry in BOLm that favors the C5 vector [[4]]().

Experimental Workflows: Self-Validating Systems

To accurately compare the biological activity of these isomers, researchers must employ rigorous, self-validating protocols that control for isomeric cross-contamination and assay interference.

Protocol: Isomer-Specific Cytotoxicity and Target Engagement

Step 1: Regiochemical Validation (Quality Control)

  • Action: Perform 2D-NMR (NOESY and HMBC) on the synthesized quinolines prior to any biological testing.

  • Causality: 5-chloro and 6-chloro isomers are isobaric and frequently co-elute in standard reverse-phase HPLC. Relying solely on LC-MS is insufficient. NOESY NMR confirms the spatial proximity of the C5 proton (which is absent in the 5-Cl isomer) to the C4 substituent, ensuring absolute isomeric purity. Testing a mixed batch will irreversibly skew IC₅₀ data.

Step 2: Phenotypic Viability Assay (CellTiter-Glo)

  • Action: Seed target cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Treat with logarithmic concentrations (0.1 µM to 100 µM) of the 5-Cl isomer, 6-Cl isomer, an unsubstituted quinoline (baseline control), and Chloroquine (positive control). Incubate for 72 hours and measure ATP-dependent luminescence.

  • Causality: Using an ATP-luminescence assay is a critical choice. Quinoline derivatives are highly redox-active and can directly reduce tetrazolium salts in standard MTT assays, creating false-positive viability signals. ATP quantification bypasses this chemical interference.

Step 3: Orthogonal Target-Engagement Assay (e.g., eIF4A ATPase)

  • Action: Run a malachite green ATPase assay using purified recombinant enzyme. Incubate the enzyme with the isomers, supply ATP, and measure the release of inorganic phosphate spectrophotometrically at 620 nm.

  • Causality: Phenotypic cell death does not prove a specific mechanism of action. By testing the isomers directly against the isolated enzyme, you isolate the SAR of the binding pocket from confounding cellular variables, such as differential membrane permeability or efflux pump affinity between the two isomers.

Binding Logic Visualization

The following diagram illustrates the divergent mechanistic pathways that result from C5 vs. C6 substitution on a C4-substituted quinoline scaffold.

Isomer_Binding_Logic Core Quinoline Core (Privileged Scaffold) C5 5-Chloro Substitution Core->C5 C6 6-Chloro Substitution Core->C6 Steric Steric Clash with C4 Substituent (Altered Dihedral Angle) C5->Steric Hydro Optimal Hydrophobic Vector (No C4 Clash) C6->Hydro LowAff Reduced Target Affinity (e.g., eIF4A, DNA Gyrase) Steric->LowAff HighAff Enhanced Target Affinity (Potent Enzyme Inhibition) Hydro->HighAff

Fig 1. Mechanistic divergence in target affinity driven by C5 vs. C6 chloro-substitution.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.1

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. PMC - NIH.2

  • Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. Benchchem.3

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. PMC - NIH.4

Sources

Comparative

UV-Vis absorption spectra of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid

As a Senior Application Scientist specializing in process chemistry and analytical characterization, I frequently encounter the challenge of distinguishing closely related regioisomers during the synthesis of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and analytical characterization, I frequently encounter the challenge of distinguishing closely related regioisomers during the synthesis of active pharmaceutical ingredients (APIs). The 4-hydroxyquinoline-3-carboxylic acid core is a privileged structural scaffold, serving as the foundational building block for numerous fluoroquinolone antibiotics and antimalarial agents [3].

During the classic Gould-Jacobs cyclization using m-chloroaniline, the reaction inevitably yields a mixture of the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid and the undesired 5-chloro-4-hydroxyquinoline-3-carboxylic acid regioisomer [1]. Differentiating these isomers rapidly and accurately is critical for batch release and process optimization. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a robust, frontline analytical tool for this purpose, exploiting the distinct electronic transitions dictated by the position of the chlorine auxochrome [2].

This guide provides an objective comparison of the UV-Vis spectral performance of 5-chloro-4-hydroxyquinoline-3-carboxylic acid against its key alternatives, supported by field-proven experimental methodologies.

Photophysical Causality: Understanding the Spectra

To utilize UV-Vis spectroscopy effectively, one must understand the causality behind the absorption bands. The spectra of 4-hydroxyquinoline-3-carboxylic acids are dominated by two primary electronic transitions [2]:

  • π → π* Transitions (230–260 nm): These high-energy transitions correspond to the excitation within the benzenoid ring.

  • n → π* Transitions (315–340 nm): Appearing in the near-UV region, these are associated with the extended conjugation of the quinolone system and the non-bonding electrons of the heteroatoms (nitrogen and oxygen).

The Auxochromic Effect: Chlorine is an electronegative atom possessing lone pairs. It induces both inductive electron withdrawal and resonance electron donation. When substituted at the C5 position (adjacent to the fused ring junction) versus the C7 position, the spatial overlap and resonance contribution to the quinolone core differ significantly. This structural variance alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in measurable bathochromic (red) or hypsochromic (blue) shifts.

Comparative UV-Vis Performance Data

To objectively evaluate the spectral signature of 5-chloro-4-hydroxyquinoline-3-carboxylic acid, we benchmark it against the unsubstituted parent core and the industrially significant 7-chloro isomer.

Note: Measurements are typically conducted in basic media (0.1 M NaOH) to ensure complete dissolution and standardization of the zwitterionic/enol tautomers into a uniform sodium salt.

Compoundλmax 1 (π→π)ε1 (M⁻¹cm⁻¹)λmax 2 (n→π)ε2 (M⁻¹cm⁻¹)Spectral Shift vs. Core
4-Hydroxyquinoline-3-carboxylic acid 250 nm~12,500320 nm~9,800Baseline
7-Chloro-4-hydroxyquinoline-3-carboxylic acid 255 nm~14,200332 nm~11,500+12 nm (Bathochromic)
5-Chloro-4-hydroxyquinoline-3-carboxylic acid 252 nm~13,800337 nm~10,900+17 nm (Bathochromic)

Analytical Insight: The 5-chloro isomer exhibits a slightly greater bathochromic shift in the n→π* region compared to the 7-chloro isomer. This ~5 nm difference at the secondary absorption maximum is the critical diagnostic window used by process chemists to quantify the 5-chloro impurity in bulk 7-chloro batches without requiring immediate HPLC analysis [4].

Experimental Protocols & Self-Validating Methodologies

A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to ensure data integrity, ruling out artifacts caused by solvent aggregation or instrument detector saturation.

Step-by-Step UV-Vis Acquisition Protocol
  • Solvent Selection & Preparation: Prepare a 0.1 M NaOH aqueous solution.

    • Causality: Quinoline-3-carboxylic acids exhibit poor solubility in neutral water due to strong intermolecular hydrogen bonding. Basic conditions deprotonate the carboxylic acid and the hydroxyl group, forming a highly soluble dianion and locking the molecule into a single electronic state.

  • Stock Solution Generation: Accurately weigh 2.0 mg of 5-chloro-4-hydroxyquinoline-3-carboxylic acid and dissolve in 10.0 mL of the 0.1 M NaOH solvent to create a concentrated stock. Sonicate for 5 minutes.

  • Serial Dilution (The Linearity Check): Prepare a calibration series at 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes (1 cm path length) with 0.1 M NaOH. Run a baseline scan from 200 nm to 400 nm to zero the instrument.

  • Spectral Acquisition: Scan each standard from lowest to highest concentration. Wash the cuvette with the next concentration twice before taking the reading to prevent carryover.

  • Self-Validation (Beer-Lambert Verification): Plot the absorbance at 337 nm against the concentration.

    • Trustworthiness Check: Calculate the linear regression. If R2<0.999 , the system is failing (likely due to micro-precipitation or detector non-linearity above 1.0 Absorbance Units). Discard the data, re-verify solubility, and repeat the dilution series.

Process Workflows & Visualizations

Understanding where the 5-chloro isomer originates is essential for process control. The diagram below illustrates the divergent pathways during the thermal cyclization step of the Gould-Jacobs reaction.

Regioisomer_Pathway Start m-Chloroaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (Enamine Intermediate) Start->Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Condensation->Cyclization Isomer7 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Major) Cyclization->Isomer7 Para ring closure Isomer5 5-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Minor) Cyclization->Isomer5 Ortho ring closure

Gould-Jacobs cyclization pathway showing the formation of 5-chloro and 7-chloro regioisomers.

To ensure reproducibility in the analytical lab, the UV-Vis measurement workflow must follow a strict, logical progression:

Analytical_Protocol Prep Sample Prep (0.1M NaOH) Dilute Serial Dilution (10 - 50 µM) Prep->Dilute Blank Baseline Zero (Solvent Blank) Dilute->Blank Measure UV-Vis Scan (200 - 400 nm) Blank->Measure Analyze Beer-Lambert Validation (R²>0.999) Measure->Analyze

Self-validating analytical workflow for UV-Vis spectroscopic measurements.

Conclusion

While 5-chloro-4-hydroxyquinoline-3-carboxylic acid is often viewed merely as an impurity in the synthesis of 7-chloro derivatives, its precise analytical characterization is a cornerstone of rigorous pharmaceutical process development. By leveraging the subtle ~5 nm bathochromic shift in its n→π* transition relative to the 7-chloro isomer, application scientists can utilize UV-Vis spectroscopy as a rapid, reliable, and quantitative tool for isomer differentiation.

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies MDPI URL:[Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate ACS Publications URL:[Link]

Validation

Melting point determination and validation for quinoline intermediates

Advanced Melting Point Determination and Validation for Quinoline Intermediates: A Comparative Guide Introduction Quinoline and its derivatives are highly privileged scaffolds in drug discovery, serving as critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Melting Point Determination and Validation for Quinoline Intermediates: A Comparative Guide

Introduction Quinoline and its derivatives are highly privileged scaffolds in drug discovery, serving as critical intermediates for antimalarials, fluoroquinolone antibiotics, and novel anticancer agents[1],[2]. Because minor impurities can drastically alter the efficacy and safety profiles of these active pharmaceutical ingredients (APIs), rigorous physicochemical characterization of quinoline intermediates is mandatory. Among these techniques, melting point (MP) determination remains the frontline diagnostic tool for assessing crystalline purity and structural identity[3],[4].

This guide provides a comprehensive comparison of modern melting point determination methodologies, detailing the thermodynamic causality behind experimental protocols to ensure your laboratory achieves self-validating, pharmacopeia-compliant results.

The Thermodynamics of Melting Point in Quinolines

Why is the melting point such a reliable indicator of purity? The answer lies in the thermodynamics of the crystal lattice. Pure quinoline derivatives possess highly ordered crystalline structures governed by intermolecular forces such as π–π stacking and halogen bonding. When thermal energy is applied, the lattice collapses at a specific, sharp temperature.

The presence of impurities—whether unreacted starting materials, residual solvents, or moisture—disrupts this lattice. According to Raoult’s Law and the principles of freezing point depression, these impurities lower the chemical potential of the liquid phase, causing the substance to melt at a lower temperature and over a broader, less defined range[3],[5]. Therefore, an accurate melting range (the span between the onset of melting and the clear point) is a direct, quantitative measure of an intermediate's purity.

Comparative Analysis of Determination Methods

Selecting the correct analytical instrument is critical for balancing throughput, precision, and regulatory compliance. Below is an objective comparison of the three primary methodologies used in modern pharmaceutical laboratories.

ParameterAutomated Digital CapillaryDifferential Scanning Calorimetry (DSC)Traditional Manual (Thiele Tube)
Detection Principle Optical transmission (digital camera/sensor)[3]Heat flow (endothermic transition)[6]Visual observation (human eye)[5]
Accuracy ± 0.2 °C± 0.1 °C± 1.0 °C
Sample Requirement 1–3 mg2–10 mg1–5 mg
Throughput High (up to 3-6 simultaneous samples)Low (1 sample per run)Low (1 sample per run)
Thermodynamic Data None (Phase change only)Enthalpy of fusion, Polymorphism[5]None
Regulatory Standard USP <741> Class Ia[7]USP <891>Basic academic use

Verdict: For routine quality control (QC) and purity validation of quinoline intermediates, Automated Digital Capillary systems offer the best balance of throughput and accuracy[5]. However, if the intermediate exhibits polymorphism (multiple crystalline forms), DSC is the mandatory alternative, as it maps the complete thermodynamic profile[8],[5].

Decision Workflow for Method Selection

MP_Validation A Quinoline Intermediate Synthesis Batch B Vacuum Desiccation (Remove Moisture) A->B Prep C Select Validation Method B->C D Automated Optical Capillary (USP <741>) C->D Routine QC E Differential Scanning Calorimetry (DSC) C->E Polymorph Screen F Visual Phase Change (Onset & Clear Point) D->F G Heat Flow Analysis (Endothermic Peak) E->G H Purity & Identity Validated F->H G->H

Caption: Workflow for selecting and executing melting point validation for quinoline intermediates.

Self-Validating Experimental Protocol (USP <741> Compliant)

To ensure trustworthiness, every melting point determination must be treated as a self-validating system. The following protocol utilizes the capillary method (Class Ia) and embeds internal controls to eliminate false readings[7],[9].

Phase 1: System Suitability & Calibration

Causality: Electronic sensors drift over time. Before testing an unknown quinoline intermediate, the instrument must be verified against a known thermodynamic standard to ensure environmental and mechanical variables are controlled.

  • Select a USP Melting Point Reference Standard (e.g., Phenacetin, MP 134.0–136.0 °C) that brackets the expected melting point of your quinoline derivative[7],[9].

  • Run the standard using a 1 °C/min heating rate.

  • Validation Gate: If the measured clear point deviates by more than 0.5 °C from the certified value, halt the procedure and recalibrate the instrument's temperature scale[9].

Phase 2: Sample Preparation

Causality: Poor sample preparation is the leading cause of inaccurate MP data. Voids act as thermal insulators, and moisture acts as an impurity.

  • Desiccation: Place the synthesized quinoline intermediate in a vacuum desiccator over silica gel for a minimum of 24 hours[9]. This removes hygroscopic moisture that causes freezing point depression.

  • Pulverization: Grind the dried sample into a fine, uniform powder using an agate mortar. Large crystals have poor surface-to-volume ratios, leading to inefficient heat transfer and artificially broad melting ranges.

  • Packing: Introduce the powder into a standard 0.8–1.2 mm internal diameter glass capillary[7]. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. This ensures a tightly packed column of 2–3 mm, eliminating insulating air pockets.

Phase 3: Execution and Thermal Ramping

Causality: Heating a sample too quickly causes "thermal lag," where the heating block is significantly hotter than the sample inside the glass capillary, resulting in artificially high readings.

  • Preheat the instrument block to exactly 5 °C below the expected lower limit of the quinoline's melting range[7],[9].

  • Insert the packed capillary and allow the system to equilibrate for 1 minute.

  • Initiate a controlled heating ramp of exactly 1 ± 0.5 °C per minute[7],[9]. This slow rate guarantees thermal equilibrium between the block, the glass, and the sample.

  • Record the Onset Point (the temperature at which the powder column collapses against the capillary wall) and the Clear Point (the temperature at which the substance becomes completely liquid)[7],[9].

Phase 4: Data Interpretation

A pure quinoline intermediate will exhibit a sharp melting range of 1–2 °C[3]. If the range exceeds 2 °C, the batch contains impurities (such as unreacted starting materials or side products) and must be subjected to recrystallization (e.g., using ethanol) before proceeding to downstream API synthesis.

References

  • 〈741〉 Melting Range or Temperature. US Pharmacopeia (USP-NF).[Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications. Baetro Machining.[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research (IJSDR).[Link]

  • Synthesis & Characterization of Biologically Important Quinoline & Its Derivatives. International Journal of Frontiers in Medicine and Research (IJFMR).[Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.[Link]

Sources

Comparative

Comparative synthesis efficiency of 5-chloro vs non-substituted quinolines

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. While the synthesis of the unsubstituted quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. While the synthesis of the unsubstituted quinoline core is a foundational process in organic chemistry, introducing halogen substituents—such as a chlorine atom at the C5 position—drastically alters the thermodynamic and kinetic landscape of the reaction.

As researchers scale these syntheses for library development or process chemistry, understanding the comparative efficiency between unsubstituted and 5-chloroquinolines is critical. This guide provides an in-depth mechanistic analysis, quantitative efficiency comparisons, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: The Electronic Toll of the Chlorine Substituent

The classical construction of the quinoline core often relies on the Skraup synthesis or the related Combes and Doebner-von Miller reactions. In the Skraup synthesis, glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline derivative undergoes a Michael addition with acrolein, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring, and finally, oxidation to aromatize the heterocycle.

1. Nucleophilicity and Electrophilic Ring Closure The efficiency of this cascade is heavily dictated by the electronic nature of the aniline precursor. Unsubstituted aniline is a strong nucleophile that readily attacks the acrolein intermediate. Furthermore, its electron-rich aromatic ring stabilizes the Wheland intermediate during the electrophilic ring closure.

Conversely, synthesizing 5-chloroquinoline typically requires starting from 3-chloroaniline. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This electronic deactivation reduces the nucleophilicity of the primary amine and significantly hinders the subsequent electrophilic aromatic substitution required for cyclization[1]. Modern transition-metal-catalyzed dehydrative C–H coupling methods similarly reflect this disparity; anilines with electron-withdrawing groups consistently yield lower conversions than their unsubstituted or electron-donating counterparts due to the increased activation energy required for C–N and C–C bond formation[2].

2. The Regioselectivity Penalty Beyond electronic deactivation, 3-chloroaniline introduces a severe regioselectivity challenge. Unsubstituted aniline possesses two identical ortho positions, leading to a single, unified cyclization pathway. In contrast, 3-chloroaniline is asymmetric. Cyclization can occur at either the sterically hindered ortho position (yielding 5-chloroquinoline) or the less hindered para position relative to the chlorine (yielding 7-chloroquinoline)[3]. This split pathway inherently diminishes the theoretical yield of the pure 5-chloro isomer and necessitates rigorous downstream chromatographic separation.

G Aniline Unsubstituted Aniline (High Nucleophilicity) Skraup1 Cyclization (H2SO4, Heat) Aniline->Skraup1 Chloroaniline 3-Chloroaniline (Reduced Nucleophilicity) Skraup2 Cyclization (H2SO4, Heat) Chloroaniline->Skraup2 Quinoline Quinoline (Single Product) Skraup1->Quinoline Unified Pathway Regio1 5-Chloroquinoline (Minor Isomer) Skraup2->Regio1 C2 Attack Regio2 7-Chloroquinoline (Major Isomer) Skraup2->Regio2 C6 Attack

Divergent cyclization pathways highlighting the regioselectivity penalty of 3-chloroaniline.

Quantitative Efficiency Analysis

The table below summarizes the comparative synthesis efficiencies, highlighting how the electronic and steric factors of the chloro-substituent manifest in empirical laboratory data.

SubstrateTarget ProductSynthetic MethodologyReagents / CatalystIsolated Yield (%)Key Processing Challenges
Aniline QuinolineClassical SkraupGlycerol, Nitrobenzene, H₂SO₄84–91%[4]Highly exothermic; requires thermal moderation.
3-Chloroaniline 5-ChloroquinolineClassical SkraupGlycerol, Nitrobenzene, H₂SO₄< 35% (Pure 5-Cl)*Regioisomer mixture; requires intensive chromatography.
Aniline QuinolineRu-Catalyzed Coupling1,3-diol, Ru-H complex (150 °C)> 90%[2]Trace byproducts; highly efficient green synthesis.
3-Chloroaniline 5-ChloroquinolineRu-Catalyzed Coupling1,3-diol, Ru-H complex (150 °C)< 60%[2]Preferential alcohol hydrogenolysis over C-H coupling.

*Note: The combined yield of 5-chloro and 7-chloroquinoline mixtures typically ranges from 60-75%[4], but the isolated yield of the pure 5-chloro isomer is significantly lower due to the preference for the less sterically hindered 7-chloro pathway.

Self-Validating Experimental Workflows

To ensure high reproducibility and safety, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints (thermal moderation, pH validation, and spectroscopic confirmation) to guarantee structural integrity.

Protocol A: Synthesis of Unsubstituted Quinoline (Optimized Skraup)

Objective: Maximize yield while controlling the notoriously violent exothermic cyclization.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a heavy-duty mechanical stirrer and a reflux condenser, combine aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.1 mol) as the mild oxidant.

  • Thermal Moderation (Critical Step): Add 1.0 g of Ferrous Sulfate (FeSO₄). Causality: The Skraup reaction can rapidly run away. FeSO₄ acts as a moderator to control the vigor of the initial dehydration and condensation phases[5].

  • Acid Addition: Submerge the flask in an ice bath. Cautiously add concentrated H₂SO₄ (25 mL) dropwise over 30 minutes.

  • Cyclization: Gradually heat the mixture to 140 °C and maintain reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2, UV 254 nm) until the aniline spot is consumed.

  • Workup & Validation: Cool to room temperature and pour over 500 g of crushed ice. Basify the solution to pH > 10 using 50% NaOH. Validation: A pH > 10 ensures the quinoline is fully deprotonated to its free-base form, preventing emulsion formation and product loss in the aqueous layer.

  • Purification: Perform steam distillation to isolate the volatile quinoline from the tarry reaction byproducts and unreacted nitrobenzene. Extract the distillate with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis and Isolation of 5-Chloroquinoline

Objective: Overcome electronic deactivation and isolate the target from its regioisomer.

  • Reaction Setup: Combine 3-chloroaniline (0.1 mol), glycerol (0.3 mol), nitrobenzene (0.1 mol), and FeSO₄ (1.0 g) in a similar apparatus.

  • Acid Addition & Extended Heating: Add concentrated H₂SO₄ (25 mL) dropwise. Heat the mixture to 145 °C. Causality: Due to the electron-withdrawing nature of the chlorine atom, the cyclization kinetics are slower. Maintain reflux for 6–8 hours to ensure maximum conversion.

  • Workup: Quench over ice and basify to pH > 10 with 50% NaOH. Extract the crude mixture with DCM (3 x 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a dark, viscous oil containing both 5-chloro and 7-chloroquinoline.

  • Chromatographic Separation (Critical Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20). The 7-chloroquinoline typically elutes slightly faster due to differing dipole moments.

  • Spectroscopic Validation: Verify the isolated fractions using ¹H-NMR.

    • Validation Check: The 7-substituted isomer will display a broad singlet for the C(8)H proton. In contrast, the target 5-chloroquinoline will lack this singlet and instead present three distinct multiplets (doublet of doublets) for the C(6)H, C(7)H, and C(8)H protons[3].

References

  • 1 - Grokipedia 2.5 - BenchChem

  • 3 - RSC Advances

  • 4 - BenchChem 5.2 - PMC / NIH

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-4-hydroxyquinoline-3-carboxylic acid proper disposal procedures

As researchers and drug development professionals, we frequently utilize halogenated N-heterocycles like 5-Chloro-4-hydroxyquinoline-3-carboxylic acid as core scaffolds in synthetic pipelines and biological assays. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently utilize halogenated N-heterocycles like 5-Chloro-4-hydroxyquinoline-3-carboxylic acid as core scaffolds in synthetic pipelines and biological assays. However, the end-of-life management of these compounds is just as critical as their synthesis. Improper disposal not only violates environmental regulations but poses severe safety risks to laboratory personnel and downstream waste handlers.

This guide provides field-proven, self-validating protocols for the safe handling and disposal of this specific compound, ensuring operational continuity and strict regulatory compliance.

The Causality of Halogenated Waste Hazards

The presence of the covalently bound chlorine atom fundamentally alters the disposal requirements for this quinoline derivative. When organic compounds containing halogens are subjected to standard, low-temperature incineration, they undergo radical recombination. This process can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

Therefore, any waste stream containing 5-Chloro-4-hydroxyquinoline-3-carboxylic acid must be strictly segregated and routed exclusively to facilities capable of high-temperature incineration (>1000°C)[2]. Additionally, the carboxylic acid moiety imparts localized acidity, acting as a Category 2 skin and eye irritant, while the fine powder presents a Category 3 respiratory hazard (STOT SE 3)[3].

Quantitative Hazard Profile

To facilitate rapid risk assessment, the physical and regulatory thresholds for this compound are summarized below:

Hazard ParameterValue / ClassificationOperational ImplicationRegulatory Grounding
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires nitrile gloves, safety glasses, and fume hood handling.OSHA 29 CFR 1910.1200[3]
Halogen Content ~15.8% Chlorine (w/w)Mandates strict segregation into halogenated waste streams.EPA 40 CFR 268.32[1]
Incineration Temp > 1000°CPrevents formation of toxic PCDDs/PCDFs during disposal.EPA RCRA Guidelines[2]
Spill Deactivation Inert absorbent (e.g., diatomaceous earth)Prevents environmental runoff; do not flush down drains.SDS Spill Guidelines[4]

Self-Validating Disposal Protocols

To ensure absolute compliance and safety, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system —meaning the completion of one step inherently verifies the safety of the next.

Protocol A: Solid Waste Disposal (Unused Reagent or Powder Spills)

Objective: Safely contain dry powder without generating respirable dust.

  • Containment: Transfer residual solid powder into a compatible, sealable container (e.g., heavy-duty HDPE or glass with a PTFE-lined cap).

    • Causality: PTFE prevents chemical degradation of the seal by residual acidic fumes.

  • Validation Check: Wipe the exterior of the sealed container with a damp microfiber cloth to ensure it is free of particulate dust before transferring it out of the fume hood.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Halogenated Solid Waste - Contains 5-Chloro-4-hydroxyquinoline-3-carboxylic acid".

    • Causality: Explicit naming prevents Environmental Health and Safety (EHS) from misclassifying the waste, ensuring it is routed to a high-temp incinerator rather than a standard landfill.

  • Storage: Store in a designated secondary containment tray in a dry, well-ventilated cabinet, strictly segregated from strong oxidizers and strong bases.

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Stock Solutions)

Objective: Manage dissolved compound waste while preventing cross-contamination of solvent streams.

  • Segregation: Pour the solution into a dedicated "Halogenated Solvent Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol) contaminates the entire carboy. Under EPA guidelines, the entire mixture must then be treated as halogenated, drastically increasing disposal costs and environmental burden[2].

  • Compatibility Check: Ensure the liquid waste container is compatible with the primary solvent (e.g., do not use standard PE for prolonged storage of chlorinated solvents like DCM; use glass or high-density polyethylene).

    • Validation Check: Visually inspect the container for swelling, discoloration, or degradation prior to each addition.

  • Volume Management: Do not fill the waste container beyond 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure-induced rupture.

Protocol C: Spill Response Methodology

Objective: Neutralize and recover spilled material without exposing personnel.

  • Isolate: Immediately restrict access to the spill area and ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Deactivate/Absorb:

    • For solid spills: Lightly mist the powder with water using a spray bottle before handling. Causality: Sweeping dry powder directly generates respirable dust, violating STOT SE 3 precautions[3]. Misting prevents aerosolization.

    • For liquid spills: Apply an inert absorbent (e.g., diatomaceous earth or vermiculite) starting from the perimeter and working inward[4].

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed material. Place all contaminated absorbent and disposable PPE into a solid halogenated waste bag.

  • Sanitize & Validate: Wash the affected area with a mild alkaline soap solution to neutralize residual carboxylic acid traces.

    • Validation Check: Swipe the area with pH paper to confirm a neutral surface (pH 6-8) before reopening the workspace.

Waste Stream Decision Workflow

Use the following logical workflow to determine the correct disposal route for your specific waste matrix.

WasteWorkflow Start Waste Generation: 5-Chloro-4-hydroxyquinoline- 3-carboxylic acid Decision1 What is the physical state of the waste? Start->Decision1 Solid Solid Powder (Unused/Spill) Decision1->Solid Dry Solid Liquid Liquid Solution (Assay/Reaction) Decision1->Liquid Dissolved SolidCont Solid Halogenated Waste Container Solid->SolidCont Decision2 What is the primary solvent matrix? Liquid->Decision2 EHSPickup EHS High-Temp Incineration (>1000°C) SolidCont->EHSPickup OrgSolv Organic Solvents (DMSO, DCM, DMF) Decision2->OrgSolv Organic AqSolv Aqueous Buffers (>1% Halogenated) Decision2->AqSolv Aqueous HalLiquid Halogenated Organic Liquid Waste OrgSolv->HalLiquid AqWaste Halogenated Aqueous Liquid Waste AqSolv->AqWaste HalLiquid->EHSPickup AqWaste->EHSPickup

Workflow for segregation and disposal of halogenated quinoline waste streams.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Environmental Protection Agency) 1

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: EPA.gov 2

  • SAFETY DATA SHEET - 3-Quinolinecarboxylic acid derivatives Source: Fisher Scientific 3

  • Safety Data Sheet - Spill Response and Disposal Guidelines Source: Regulations.gov 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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